5-Carboxy-6-hydroxymethyl Dehydro Felodipine
Description
BenchChem offers high-quality 5-Carboxy-6-hydroxymethyl Dehydro Felodipine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-6-hydroxymethyl Dehydro Felodipine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-5-ethoxycarbonyl-2-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO5/c1-3-25-17(24)12-8(2)20-11(7-21)14(16(22)23)13(12)9-5-4-6-10(18)15(9)19/h4-6,21H,3,7H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUOWPFADBOBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434727 | |
| Record name | AGN-PC-0MXU09 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96558-29-1 | |
| Record name | AGN-PC-0MXU09 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide on 5-Carboxy-6-hydroxymethyl Dehydro Felodipine: Metabolic Pathways, Analytical Protocols, and Pharmacological Significance
Executive Summary
Felodipine is a highly selective calcium channel blocker of the dihydropyridine class, widely prescribed for the management of hypertension. Due to extensive first-pass metabolism in the gut wall and liver—primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme—its oral bioavailability is limited to approximately 15–20%[1]. Understanding the complete metabolic fate of felodipine is critical for accurate drug-drug interaction (DDI) modeling, pharmacokinetic profiling, and pharmaceutical quality control.
A highly specific downstream metabolite and recognized degradation impurity in this cascade is 5-Carboxy-6-hydroxymethyl Dehydro Felodipine [2]. This whitepaper provides an in-depth technical analysis of its structural identity, the mechanistic causality of its formation, and a self-validating analytical protocol for its quantification in complex matrices.
Chemical Identity and Structural Elucidation
The transformation from the parent active pharmaceutical ingredient (API) to this specific metabolite involves significant structural modifications, including aromatization, ester hydrolysis, and aliphatic oxidation. These changes drastically alter the molecule's polarity and receptor-binding affinity, rendering it pharmacologically inactive but analytically significant[3].
Quantitative Chemical Properties
| Property | Value |
| Common Name | 5-Carboxy-6-hydroxymethyl Dehydro Felodipine |
| IUPAC Name | 4-(2,3-Dichlorophenyl)-5-(ethoxycarbonyl)-2-(hydroxymethyl)-6-methylnicotinic acid[4] |
| CAS Registry Number | 96558-29-1[4] |
| Molecular Formula | C₁₇H₁₅Cl₂NO₅[5] |
| Molecular Weight | 384.21 g/mol [5] |
| Parent Compound | Felodipine |
Mechanistic Insight: Metabolic and Degradation Pathway
The formation of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is not a single-step degradation but a sequential metabolic cascade. As an Application Scientist, it is crucial to understand the causality behind each structural change, as this dictates the compound's behavior during chromatographic separation and mass spectrometric ionization.
-
Aromatization (CYP3A4-Mediated): The parent drug, felodipine, contains a 1,4-dihydropyridine ring. The primary metabolic step is the oxidation of this ring by CYP3A4 to form a fully aromatic pyridine ring, yielding dehydrofelodipine[1][6]. This aromatization flattens the molecule and eliminates its calcium channel-blocking activity.
-
Ester Hydrolysis: Dehydrofelodipine possesses two ester groups (methyl and ethyl). Enzymatic esterases or chemical degradation pathways selectively hydrolyze the methyl ester at the C5 position, yielding a 5-carboxyl derivative (nicotinic acid backbone)[3].
-
Aliphatic Hydroxylation: The final step involves the CYP-mediated oxidation of the methyl group at the C6 position into a hydroxymethyl group, finalizing the structure[2].
Fig 1: Metabolic cascade of Felodipine to 5-Carboxy-6-hydroxymethyl Dehydro Felodipine.
Analytical Methodology: A Self-Validating LC-MS/MS Protocol
To quantify this metabolite in biological matrices (e.g., plasma, urine) or during API stability testing, researchers must employ a highly specific and robust method. The following protocol is designed as a self-validating system . By utilizing a stable isotope-labeled internal standard (SIL-IS) such as Dehydro Felodipine-d5[7], the system automatically corrects for matrix effects, extraction losses, and ionization variations.
Step-by-Step Methodology
Step 1: Internal Standard Spiking
-
Action: Spike the biological sample with a known concentration of Dehydro Felodipine-d5[7].
-
Causality: Introducing the SIL-IS at the very beginning ensures that any downstream variance is proportionally mirrored. The final quantification relies strictly on the analyte-to-IS ratio, validating the integrity of each individual run.
Step 2: Solid Phase Extraction (SPE)
-
Action: Load the spiked sample onto a mixed-mode anion exchange SPE cartridge. Wash with 5% methanol and elute with 2% formic acid in acetonitrile.
-
Causality: Biological matrices contain proteins and phospholipids that cause severe ion suppression in the ESI source. Because the target metabolite contains a carboxylic acid moiety, it is retained on the anion exchange resin, allowing neutral and basic interferences to be washed away, ensuring a high signal-to-noise ratio.
Step 3: UHPLC Chromatographic Separation
-
Action: Inject the eluate onto a reversed-phase C18 column. Utilize a gradient elution starting at 5% organic modifier (acetonitrile) and ramping to 95% over 5 minutes.
-
Causality: The introduction of the carboxylic acid and hydroxymethyl groups makes 5-Carboxy-6-hydroxymethyl Dehydro Felodipine significantly more polar than the parent drug. Starting with a low organic mobile phase retains the polar metabolite early in the run, while the gradual gradient ensures the highly lipophilic parent felodipine elutes later, preventing co-elution and source saturation.
Step 4: Tandem Mass Spectrometry (ESI-MS/MS)
-
Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Causality: MRM provides ultimate specificity. By monitoring the specific precursor-to-product ion transitions for both the target mass (m/z ~384) and the deuterated standard, the method eliminates isobaric interference from other circulating dihydropyridine metabolites.
Fig 2: Self-validating LC-MS/MS workflow using deuterated internal standards.
Pharmacological and Toxicological Significance
While 5-Carboxy-6-hydroxymethyl Dehydro Felodipine lacks the calcium channel-blocking efficacy of its parent compound, its monitoring is indispensable for three primary reasons:
-
Drug-Drug Interaction (DDI) Modeling: Because the upstream precursor (dehydrofelodipine) is generated almost exclusively by CYP3A4, the entire metabolic cascade is highly sensitive to CYP3A4 perpetrators[1]. For instance, co-administration with mechanism-based inhibitors like bergamottin (a primary furanocoumarin found in grapefruit juice) irreversibly inactivates intestinal CYP3A4[8]. This shunts the metabolic cascade, drastically altering the pharmacokinetic profile and reducing the downstream formation of this specific metabolite.
-
Mass Balance and Clearance: Regulatory agencies (FDA/EMA) require comprehensive mass balance studies during drug development. Tracking highly oxidized, water-soluble metabolites like the 5-carboxy-6-hydroxymethyl derivative is essential to account for total drug clearance pathways in urine and bile[3].
-
Quality Control and Impurity Profiling: In pharmaceutical manufacturing, understanding degradation pathways is fundamental to maintaining public health[2]. This compound serves as a critical reference standard to calibrate instruments and verify the purity of felodipine API batches over their shelf life.
References
-
Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - oreateai.com. 2
-
Studies on the Metabolic Fate of Felodipine (IV) : Identification of New Metabolites of Felodipine in Rat - jst.go.jp. 3
-
5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CAS No- 96558 - chemicea.com. 4
-
Dehydro Felodipine-d5 - Axios Research - axios-research.com. 7
-
5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CymitQuimica - cymitquimica.com. 5
-
Pathways of felodipine metabolism - researchgate.net.6
-
A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - nih.gov. 1
-
Inactivation of Cytochrome P450 3A4 by Bergamottin, a Component of Grapefruit Juice - acs.org. 8
Sources
- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - Oreate AI Blog [oreateai.com]
- 3. Studies on the Metabolic Fate of Felodipine (IV) : Identification of New Metabolites of Felodipine in Rat [jstage.jst.go.jp]
- 4. 5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CAS No- 96558-29-1 | NA [chemicea.com]
- 5. 5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Dehydro Felodipine-d5 | Axios Research [axios-research.com]
- 8. pubs.acs.org [pubs.acs.org]
Elucidating the Formation Pathway of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine: Mechanistic Insights into Dihydropyridine Metabolism
Executive Summary
Felodipine is a potent 1,4-dihydropyridine calcium channel blocker (CCB) widely used in the management of hypertension. While its primary mechanism of action relies on stabilizing voltage-gated L-type calcium channels, its pharmacokinetic profile is heavily dictated by extensive presystemic first-pass metabolism[1][2]. Understanding the complete metabolic and degradation pathways of felodipine is critical for predicting drug-drug interactions (DDIs), modeling pharmacokinetics, and establishing rigorous quality control parameters for pharmaceutical manufacturing.
This whitepaper provides an in-depth mechanistic analysis of the formation of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (CAS 96558-29-1), a highly polar terminal metabolite and known degradation product[3][4]. By mapping the enzymatic cascade from the parent drug to this specific derivative, we provide researchers with actionable insights into cytochrome P450 (CYP) mediated biotransformation and esterase activity.
The Core Metabolic Pathway: Mechanistic Breakdown
The transformation of felodipine into 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is a multi-step biotransformation process occurring primarily in the gut wall and hepatic tissue[2][5]. The pathway is driven by sequential oxidation, aliphatic hydroxylation, and ester hydrolysis.
Step 1: Aromatization via CYP3A4
The dominant initial step in felodipine metabolism is the oxidation (dehydrogenation) of the 1,4-dihydropyridine ring to the corresponding achiral pyridine derivative, Dehydrofelodipine [1][5].
-
Enzymatic Driver: This step is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) isozyme[2].
-
Pharmacological Impact: The aromatization flattens the ring structure, completely abolishing the molecule's ability to bind to L-type calcium channels, rendering the metabolite pharmacologically inactive[1].
Step 2: Aliphatic Hydroxylation
Once the pyridine ring is formed, the molecule undergoes further oxidative modifications. The methyl group located at the 6-position of the pyridine ring is targeted by CYP450 enzymes (primarily CYP3A4) for aliphatic hydroxylation, converting the methyl group (–CH₃) into a hydroxymethyl group (–CH₂OH). This increases the molecule's hydrophilicity, priming it for excretion or further phase II conjugation.
Step 3: Ester Hydrolysis
Felodipine possesses a mixed diester structure (ethyl and methyl esters at the 3 and 5 positions, respectively). The final step in forming the target compound involves the hydrolytic cleavage of the methyl ester at the 5-position[3][6].
-
Enzymatic Driver: This cleavage is mediated by hepatic and intestinal carboxylesterases.
-
Chemical Result: The loss of the methyl group yields a free carboxylic acid (5-carboxy). The combination of this hydrolysis and the prior hydroxylation results in the terminal product: 5-Carboxy-6-hydroxymethyl Dehydro Felodipine [3].
Metabolic pathway of felodipine to 5-Carboxy-6-hydroxymethyl Dehydro Felodipine.
Quantitative Pharmacokinetic & Physicochemical Data
To facilitate structural identification and kinetic modeling, the physicochemical properties and systemic parameters of felodipine and its key metabolic derivatives are summarized below. The transition from the parent drug to the terminal metabolite demonstrates a clear trajectory toward increased polarity (lower molecular weight, addition of hydroxyl and carboxyl groups) to facilitate renal clearance.
Table 1: Physicochemical and Kinetic Parameters of Felodipine and Metabolites
| Parameter | Felodipine | Dehydrofelodipine | 5-Carboxy-6-hydroxymethyl Dehydro Felodipine |
| CAS Number | 72509-76-3 | 96382-71-7 | 96558-29-1 |
| Molecular Formula | C₁₈H₁₉Cl₂NO₄ | C₁₈H₁₇Cl₂NO₄ | C₁₇H₁₅Cl₂NO₅ |
| Molecular Weight | 384.25 g/mol | 382.24 g/mol [4] | 384.22 g/mol [4] |
| Pharmacological Status | Active (Potent Vasodilator) | Inactive[1] | Inactive Degradation Product[3] |
| Oral Bioavailability | ~15% (High First-Pass)[1] | N/A | N/A |
| Systemic Clearance | 448 – 821 mL/min[1] | Formation-rate limited | Excretion-rate limited |
Experimental Protocol: In Vitro Metabolite Characterization
For drug development professionals aiming to isolate, quantify, or validate the presence of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine in biological matrices or stability chambers, a robust in vitro assay is required. The following self-validating protocol utilizes Human Liver Microsomes (HLMs) and UPLC-MS/MS.
Methodological Causality & Step-by-Step Workflow
-
Microsomal Incubation (The Bioreactor):
-
Action: Incubate 1 µM felodipine with pooled HLMs (1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Initiate the reaction by adding a 1 mM NADPH-generating system.
-
Causality: Pooled HLMs are strictly required to normalize the high inter-individual genetic variability of CYP3A4 expression. NADPH is the obligate electron donor for CYP450 oxidoreductase; without it, the initial formation of dehydrofelodipine cannot occur.
-
-
Enzymatic Quenching (Freezing the Kinetics):
-
Action: At predetermined time points (e.g., 0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Dehydro Felodipine-d5)[4].
-
Causality: Ice-cold acetonitrile serves a dual purpose. It instantaneously denatures the CYP and esterase enzymes, halting the reaction at precise kinetic milestones. Simultaneously, it precipitates the microsomal proteins, preventing column fouling during downstream chromatography.
-
-
Centrifugation & Supernatant Extraction:
-
Action: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to autosampler vials.
-
-
UPLC-MS/MS Analysis (High-Resolution Detection):
-
Action: Inject 2 µL onto a C18 reverse-phase column. Utilize a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect metabolites using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
-
Causality: The use of a deuterated internal standard (Dehydro Felodipine-d5) is a critical self-validating mechanism[4]. It perfectly co-elutes with the target analytes, correcting for any matrix-induced ion suppression in the ESI source, thereby guaranteeing absolute quantitative integrity.
-
In vitro experimental workflow for felodipine metabolite isolation and analysis.
Clinical and Analytical Implications
The identification of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine extends beyond basic pharmacokinetics; it is a vital marker in two distinct fields:
-
Drug-Drug Interaction (DDI) Modeling: Because the upstream formation of this metabolite relies entirely on CYP3A4, its production rate is highly susceptible to CYP3A4 perpetrators. For instance, grapefruit juice selectively inactivates intestinal CYP3A4, drastically reducing the formation of dehydrofelodipine and its downstream derivatives, thereby elevating the parent drug's bioavailability to potentially toxic levels[1][5].
-
Pharmaceutical Quality Control: In stability testing, 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is monitored as a specific degradation impurity[3]. Active Pharmaceutical Ingredient (API) manufacturers utilize certified reference standards of this compound to calibrate analytical instruments, ensuring that commercial felodipine formulations remain pure and structurally intact throughout their shelf life[3][4].
References
-
Clinical Pharmacology of Felodipine. International Journal of Clinical and Medical Case Reports. Available at:[Link]
-
Pathways of felodipine metabolism. ResearchGate. Available at: [Link]
-
A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics (PMC). Available at: [Link]
-
Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? Oreate AI. Available at: [Link]
-
Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches. PMC. Available at:[Link]
-
Dehydro Felodipine-d5 Reference Standard. Axios Research. Available at: [Link]
Sources
- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - Oreate AI Blog [oreateai.com]
- 4. Dehydro Felodipine-d5 | Axios Research [axios-research.com]
- 5. researchgate.net [researchgate.net]
- 6. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Felodipine: The Analytical and Pharmacological Role of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine
Abstract: Felodipine is a highly effective dihydropyridine calcium channel blocker used in the management of essential hypertension. While its primary pharmacological action is well-documented, its complex presystemic first-pass metabolism presents unique challenges for pharmacokinetic modeling and pharmaceutical quality control. This technical whitepaper explores the metabolic cascade of felodipine, focusing specifically on the secondary metabolite and degradation product, 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (CAS: 96558-29-1). Designed for analytical chemists and drug development professionals, this guide synthesizes the mechanistic pathways, analytical significance, and validated quantification protocols for this critical compound.
Introduction to Felodipine Pharmacokinetics
Felodipine acts by blocking voltage-dependent L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure[1]. Despite nearly complete gastrointestinal absorption following oral administration, felodipine exhibits a low absolute bioavailability of approximately 15%[2].
This significant reduction is attributed to extensive presystemic first-pass metabolism in both the gut wall (enterocytes) and the liver, catalyzed almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme. Because felodipine is a sensitive CYP3A4 substrate, its pharmacokinetic profile is highly susceptible to drug-drug interactions (DDIs). Co-administration with CYP3A4 inhibitors (e.g., grapefruit juice, erythromycin) can drastically increase plasma concentrations, while inducers (e.g., carbamazepine) can reduce levels below the therapeutic threshold[1][3].
Mechanistic Pathway: The Evolution of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine
The biotransformation of felodipine is a multi-step oxidative process. The initial and most prominent metabolic step is the aromatization of the dihydropyridine ring by CYP3A4, yielding dehydrofelodipine . Dehydrofelodipine is pharmacologically inactive but serves as the primary intermediate for further degradation[4].
From dehydrofelodipine, the molecule undergoes secondary metabolic transformations—often mediated by continued CYP450 activity and esterases—to form highly oxidized derivatives. One of the most structurally significant of these is 5-Carboxy-6-hydroxymethyl Dehydro Felodipine [5].
This specific transformation requires two distinct chemical modifications of the dehydrofelodipine structure:
-
Aliphatic Hydroxylation: The methyl group at the 6-position of the pyridine ring is oxidized to a hydroxymethyl group.
-
Ester Hydrolysis/Oxidation: The ester group at the 5-position is hydrolyzed and subsequently oxidized to form a carboxylic acid.
Fig 1: CYP3A4-mediated metabolic pathway of felodipine to its secondary metabolites.
Analytical Significance in Pharmaceutical Quality Control
In the realm of drug development, 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is not merely a biological curiosity; it is a critical reference standard used in Stability Indicating Assays (SIA)[6][7].
During the synthesis, formulation, and shelf-life storage of felodipine active pharmaceutical ingredients (APIs), the drug can undergo spontaneous oxidation and hydrolysis that mirrors its in vivo metabolism[5]. Regulatory agencies (such as the FDA and EMA) require the strict quantification of these degradation products. 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (often cataloged as a specific pharmacopeial impurity) must be monitored to ensure it does not exceed acceptable limits, as its presence indicates the degradation of the active parent compound[5][7].
Quantitative Data Summary
To facilitate precise analytical tracking, the physicochemical properties of felodipine and its downstream targets are summarized below:
Table 1: Physicochemical and Analytical Profile of Felodipine and Key Metabolites
| Compound | CAS Number | Molecular Formula | Molecular Weight | Pharmacological Status | Primary Analytical Role |
| Felodipine | 72509-76-3 | C₁₈H₁₉Cl₂NO₄ | 384.25 g/mol | Active (CCB) | API Monitoring |
| Dehydrofelodipine | 96382-71-7 | C₁₈H₁₇Cl₂NO₄ | 382.24 g/mol | Inactive | Primary Metabolite Standard[4] |
| 5-Carboxy-6-hydroxymethyl Dehydro Felodipine | 96558-29-1 | C₁₇H₁₅Cl₂NO₅ | 384.21 g/mol | Inactive | Degradation/Impurity Marker[7] |
Experimental Protocol: LC-MS/MS Quantification Workflow
To accurately quantify 5-Carboxy-6-hydroxymethyl Dehydro Felodipine in either biological matrices (e.g., human liver microsomes) or pharmaceutical stability samples, a highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach is required.
As a self-validating system, this protocol utilizes a deuterated internal standard (e.g., Dehydro Felodipine-d5) to correct for matrix effects and extraction losses[6].
Step-by-Step Methodology
Step 1: Sample Preparation & Quenching
-
Action: Aliquot 50 µL of the microsomal incubation mixture or dissolved API sample into a microcentrifuge tube. Immediately add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of Dehydro Felodipine-d5.
-
Causality: Cold ACN is selected over methanol because it provides a sharper phase separation and more rapidly denatures CYP450 enzymes. This instantaneously halts ex vivo metabolism, preserving the transient concentrations of the target metabolite. The deuterated internal standard ensures that any subsequent volumetric losses are mathematically normalized.
Step 2: Protein Precipitation and Extraction
-
Action: Vortex the mixture for 2 minutes at 1500 rpm, followed by centrifugation at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.
-
Causality: High-speed centrifugation at low temperatures compacts the precipitated protein pellet tightly, preventing injection needle clogging and extending the lifespan of the UHPLC column.
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm particle size) maintained at 40°C. Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: The acidic mobile phase ensures that the carboxylic acid moiety of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine remains protonated, increasing its retention on the hydrophobic C18 stationary phase and preventing peak tailing.
Step 4: Mass Spectrometry Detection
-
Action: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the metabolite (m/z ~385.2 → specific fragments).
-
Causality: MRM mode filters out matrix background noise. Because the parent drug and metabolites share similar structural backbones, targeting specific fragmentation patterns ensures absolute molecular specificity.
Fig 2: LC-MS/MS workflow for the isolation and quantification of felodipine metabolites.
Conclusion
The identification and quantification of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine bridge the gap between clinical pharmacokinetics and pharmaceutical manufacturing. Biologically, it serves as a terminal marker of the CYP3A4-mediated clearance of felodipine, offering insights into patient-specific metabolic rates and drug-drug interactions. Analytically, it is an indispensable reference standard that ensures the purity, stability, and safety of commercial felodipine formulations. By employing rigorous, self-validating LC-MS/MS protocols, researchers can accurately track this compound, ensuring both therapeutic efficacy and regulatory compliance.
References
-
Pathways of felodipine metabolism. ResearchGate. Available at:[Link]
-
Clinical Pharmacology of Felodipine. IJClinMedCaseReports. Available at:[Link]
-
Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? OreateAI. Available at:[Link]
-
A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. PMC - NIH. Available at:[Link]
-
Felodipine - StatPearls. NCBI Bookshelf - NIH. Available at:[Link]
-
Dehydro Felodipine-d5. Axios Research. Available at: [Link]
Sources
- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - Oreate AI Blog [oreateai.com]
- 6. Dehydro Felodipine-d5 | Axios Research [axios-research.com]
- 7. 5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CymitQuimica [cymitquimica.com]
Pharmacokinetics of dehydrofelodipine and its derivatives
An In-depth Technical Guide to the Pharmacokinetics of Dehydrofelodipine
Foreword
The journey of a drug from administration to elimination is a complex narrative written in the language of biochemistry and physiology. For felodipine, a widely prescribed dihydropyridine calcium channel blocker for the management of hypertension, this story is dominated by its extensive first-pass metabolism. The principal character in this metabolic story is dehydrofelodipine, its main yet pharmacologically inactive metabolite.[1][2][3] Understanding the pharmacokinetics of dehydrofelodipine is not merely an academic exercise; it is fundamental to comprehending the parent drug's bioavailability, predicting drug-drug interactions, and ensuring clinical efficacy and safety. This guide provides a comprehensive exploration of the formation and fate of dehydrofelodipine, tailored for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways, the factors influencing them, and the methodologies employed to study these processes, grounding our discussion in established scientific principles and field-proven insights.
The Metabolic Genesis: From Felodipine to Dehydrofelodipine
Felodipine's clinical pharmacology is defined by its low systemic bioavailability (approximately 15-20%) despite near-complete absorption from the gastrointestinal tract.[1][4][5][6] This paradox is explained by extensive presystemic, or first-pass, metabolism. The gut wall and the liver act as primary sites for this metabolic transformation, with studies indicating that over 50% of an absorbed dose is metabolized in the gut wall alone.[1][2]
The predominant metabolic reaction is the oxidation of felodipine's dihydropyridine ring to its corresponding pyridine derivative, dehydrofelodipine.[3][4][7][8] This aromatization reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][5][7] This enzymatic conversion renders the molecule pharmacologically inactive, as the dihydropyridine structure is essential for its calcium channel blocking activity.[1][3][9]
Caption: Metabolic pathway of felodipine.
Pharmacokinetic Profile of Dehydrofelodipine (ADME)
As a metabolite, the pharmacokinetic profile of dehydrofelodipine is intrinsically linked to that of its parent compound.
-
Absorption & Formation: Dehydrofelodipine is not administered directly; its appearance in systemic circulation is a result of felodipine's metabolism. Its plasma concentration profile, therefore, reflects the rate and extent of felodipine's absorption and subsequent first-pass metabolism. The peak plasma concentration (Cmax) of dehydrofelodipine is often observed alongside or shortly after that of felodipine.
-
Distribution: Felodipine is highly protein-bound (>99%) and has a large volume of distribution (~10 L/kg), indicating extensive distribution into tissues.[4][10] While specific distribution parameters for dehydrofelodipine are less well-characterized, its presence has been identified in the kidney and liver.[11]
-
Metabolism: The metabolic journey does not end with the formation of dehydrofelodipine. It is also a substrate for CYP3A4 and undergoes further metabolism.[1][12] This sequential metabolism by the same enzyme is a critical concept. When CYP3A4 is inhibited, not only is the formation of dehydrofelodipine from felodipine reduced, but the subsequent elimination of dehydrofelodipine is also impaired.[13][14] This can lead to an absolute increase in the dehydrofelodipine Area Under the Curve (AUC), even as the ratio of dehydrofelodipine to felodipine decreases.[13][14]
-
Excretion: Felodipine is almost completely metabolized, with negligible amounts of the unchanged drug recovered in urine and feces (<0.5%).[6][10] Approximately 70% of a felodipine dose is excreted as metabolites in the urine.[10] Dehydrofelodipine and its downstream metabolites constitute the primary components eliminated via the renal pathway.
Key Factors Influencing Dehydrofelodipine Pharmacokinetics
The heavy reliance on CYP3A4 for felodipine and dehydrofelodipine metabolism makes their pharmacokinetics highly susceptible to external and internal factors.
Drug-Drug and Food-Drug Interactions
The clinical significance of dehydrofelodipine's pharmacokinetics is most evident when studying drug interactions. The ratio of the AUC of dehydrofelodipine to that of felodipine serves as a sensitive biomarker for CYP3A4 activity.
-
CYP3A4 Inhibitors: Co-administration of felodipine with potent CYP3A4 inhibitors causes a dramatic increase in felodipine's bioavailability. The classic example is grapefruit juice, which contains furanocoumarins that cause mechanism-based (irreversible) inhibition of intestinal CYP3A4.[2][13][15] This leads to a multi-fold increase in felodipine's AUC and Cmax.[6][15] Consequently, the dehydrofelodipine/felodipine AUC ratio is significantly reduced, confirming the inhibition of the primary metabolic pathway.[13][14] Similar effects are seen with pharmaceutical inhibitors like itraconazole and erythromycin.[1][2]
-
CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers, such as anticonvulsants (phenytoin, carbamazepine) or rifampicin, accelerates felodipine's metabolism.[6][10] This results in a drastic reduction in felodipine's plasma concentration and AUC (to as low as 6% of normal in one study), potentially leading to a loss of therapeutic effect.[6]
Table 1: Impact of CYP3A4 Modulators on Felodipine and Dehydrofelodipine Pharmacokinetics
| Interacting Substance | Mechanism | Effect on Felodipine AUC | Effect on Dehydrofelodipine/Felodipine AUC Ratio | Reference |
| Grapefruit Juice | CYP3A4 Inhibition | >2-fold Increase | Decreased | [6][14] |
| Itraconazole | CYP3A4 Inhibition | ~6-fold Increase | Decreased | [2] |
| Cimetidine | CYP3A4 Inhibition | ~50% Increase | Not specified | [6] |
| Phenytoin/Carbamazepine | CYP3A4 Induction | ~94% Decrease | Not specified | [6] |
Special Populations
-
Hepatic Impairment: Since the liver is a primary site of metabolism, impaired liver function significantly decreases the systemic clearance of felodipine, leading to higher plasma concentrations.[4]
-
Elderly: Elderly individuals may exhibit higher plasma concentrations of felodipine compared to younger subjects, which is associated with a decrease in plasma clearance and a reduced ratio of dehydrofelodipine AUC to felodipine AUC.[4][16] This underscores the need for careful dose titration in this population.
Methodologies for Pharmacokinetic Assessment
The accurate characterization of dehydrofelodipine's pharmacokinetics relies on robust experimental and analytical techniques.
In Vitro and In Vivo Models
The causality behind pharmacokinetic observations is elucidated through a combination of in vitro and in vivo models.
-
In Vitro Models: These are essential for mechanistic investigations.
-
Human Liver Microsomes (HLMs): These subcellular fractions contain a high concentration of CYP enzymes and are the gold standard for determining intrinsic metabolic clearance (CLint) and characterizing enzyme kinetics (Km, Vmax).[17][18] They have been used extensively to confirm that felodipine's oxidation to dehydrofelodipine is the major metabolic pathway.[8][18]
-
Hepatocytes: Intact liver cells provide a more complete metabolic picture, incorporating both Phase I (e.g., CYP-mediated) and Phase II (conjugation) metabolism, as well as transporter activity. They are considered the gold-standard for in vitro metabolism studies.[19]
-
Caco-2 Cells: This human colon adenocarcinoma cell line is a valuable tool for studying intestinal drug metabolism and transport, helping to dissect the significant contribution of the gut wall to felodipine's first-pass effect.[20]
-
-
In Vivo Models: Animal models (rat, dog) and human clinical trials are used to understand the complete ADME profile in a whole organism.[18][21] Physiologically based pharmacokinetic (PBPK) models, which integrate in vitro data with physiological parameters, are increasingly used to simulate and predict the pharmacokinetics of felodipine and dehydrofelodipine and the impact of drug-drug interactions.[1][22]
Bioanalytical Quantification: The Gold Standard
Accurate quantification of dehydrofelodipine and its parent drug in complex biological matrices like plasma is non-trivial. The method of choice must be highly sensitive and selective.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive technique for bioanalysis in this context.[23][24][25] Its power lies in its ability to physically separate the analyte of interest from matrix components (via LC) and then selectively detect and quantify it based on its unique mass-to-charge ratio and fragmentation pattern (via MS/MS).[25][26]
Caption: LC-MS/MS quantification workflow.
Experimental Protocols: A Practical Approach
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
-
Objective: To determine the rate of dehydrofelodipine formation from felodipine.
-
Rationale: This assay provides a direct measure of CYP3A4-mediated metabolic activity under controlled conditions, allowing for the calculation of key kinetic parameters.
-
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4), human liver microsomes (e.g., final concentration of 0.2 mg/mL), and felodipine (at various concentrations, e.g., 1-100 µM, dissolved in a minimal amount of organic solvent like acetonitrile).
-
Pre-warm: Pre-incubate the mixture at 37°C for 5 minutes to allow components to reach thermal equilibrium.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The total incubation volume is typically 200 µL. NADPH is a required cofactor for CYP450 enzyme activity.
-
Incubate: Continue incubation at 37°C in a shaking water bath. Time points (e.g., 0, 5, 15, 30 minutes) are taken to assess linearity.
-
Terminate Reaction: Stop the reaction at the designated time by adding an equal volume of ice-cold acetonitrile containing an internal standard. The organic solvent precipitates the microsomal proteins, halting enzymatic activity.
-
Process Sample: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analyze: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the amount of dehydrofelodipine formed.
-
Protocol 2: Quantification of Dehydrofelodipine in Human Plasma via LC-MS/MS
-
Objective: To accurately measure the concentration of dehydrofelodipine in clinical or pre-clinical plasma samples.
-
Rationale: This protocol uses a stable isotope-labeled internal standard (SIL-IS) to create a self-validating system. The SIL-IS behaves identically to the analyte during extraction and ionization but is distinguishable by mass, correcting for any sample-to-sample variability and ensuring high accuracy and precision.[23]
-
Methodology:
-
Sample Aliquoting: To 100 µL of a plasma sample (which could be a calibration standard, a quality control sample, or an unknown study sample) in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL Dehydrofelodipine-d3).[23]
-
Liquid-Liquid Extraction (LLE): Add 500 µL of an immiscible organic extraction solvent (e.g., a mixture of diethyl ether and hexane).[23] Vortex vigorously for 2 minutes to ensure thorough mixing and transfer of the analyte and IS from the aqueous plasma to the organic layer.
-
Phase Separation: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.[23]
-
Isolation: Carefully transfer the organic supernatant to a new clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.[23] This step concentrates the analyte and IS.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC separation.[23] Vortex to ensure the residue is fully dissolved.
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.
-
Conclusion
Dehydrofelodipine is more than a simple metabolite; it is a key determinant of its parent drug's pharmacokinetic profile and a crucial indicator of CYP3A4 activity. Its formation via extensive first-pass metabolism dictates the low bioavailability of oral felodipine. As a pharmacologically inactive compound, the rate of its production directly influences the concentration of active drug reaching systemic circulation and thus the therapeutic effect. The study of dehydrofelodipine's pharmacokinetics, particularly the ratio of its exposure to that of felodipine, provides an invaluable window into the mechanisms of drug interactions and the influence of patient-specific factors. For professionals in drug development, a thorough understanding of this parent-metabolite relationship is essential for designing safer, more effective therapeutic strategies and for navigating the complexities of clinical pharmacology.
References
-
Felodipine - StatPearls - NCBI Bookshelf - NIH. (2024, January 31). In StatPearls. National Center for Biotechnology Information. [Link]
-
L Edgar, B., & Regårdh, C. G. (1986). Clinical pharmacokinetics of felodipine. A summary. Clinical Pharmacokinetics, 11(3), 171–181. [Link]
-
Pathways of felodipine metabolism. (n.d.). ResearchGate. [Link]
-
Fuhr, L. M., Marok, F. Z., Mees, M., Selzer, D., & Lehr, T. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 14(7), 1474. [Link]
-
Salerno, S. M. (2023). Clinical Pharmacology of Felodipine. Current Clinical Pharmacology, 18(1), 2-8. [Link]
-
Blychert, E., Edgar, B., Elmfeldt, D., & Hedner, T. (1991). A population study of the pharmacokinetics of felodipine. British Journal of Clinical Pharmacology, 31(1), 15–24. [Link]
-
Bäärnhielm, C., Skånberg, I., & Borg, K. O. (1984). Cytochrome P-450-dependent oxidation of felodipine--a 1,4-dihydropyridine--to the corresponding pyridine. Xenobiotica, 14(9), 719–726. [Link]
-
Felodipine Tablets: Package Insert / Prescribing Info / MOA. (2025, February 23). Drugs.com. [Link]
-
Felodipine and dehydrofelodipine pharmacokinetics. (n.d.). ResearchGate. [Link]
-
A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction. (2022, July 15). Semantic Scholar. [Link]
-
Dehydrofelodipine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]
-
Malhotra, S., Bailey, D. G., Paine, M. F., & Watkins, P. B. (2001). Seville orange juice-felodipine interaction: Comparison with dilute grapefruit juice and involvement of furocoumarins. Clinical Pharmacology & Therapeutics, 69(1), 14–23. [Link]
-
Tapaninen, T., Neuvonen, P. J., & Niemi, M. (2011). Evaluation of felodipine as a potential perpetrator of pharmacokinetic drug-drug interactions. European Journal of Clinical Pharmacology, 67(8), 801–808. [Link]
-
Schematic showing (a) felodipine oxidized to (b) the pharmacologically inactive dehydrofelodipine. (n.d.). ResearchGate. [Link]
-
Felodipine and dehydrofelodipine pharmacokinetics. (n.d.). ResearchGate. [Link]
-
Bailey, D. G., Arnold, J. M. O., Bend, J. R., Tran, L. T., & Spence, J. D. (1995). Grapefruit-felodipine interaction: Effect of unprocessed fruit and probable active ingredients. Clinical Pharmacology & Therapeutics, 57(2), 154. [Link]
-
Schematic showing (a) felodipine oxidized to (b) the pharmacologically inactive dehydrofelodipine. (n.d.). ResearchGate. [Link]
-
Plasma concentration–time profiles of felodipine with grapefruit juice. (n.d.). ResearchGate. [Link]
-
Felodipine metabolite (dehydrofelodipine) exit profiles after a 10 µM... (n.d.). ResearchGate. [Link]
-
Bailey, D. G., Arnold, J. M. O., Munoz, C., & Spence, J. D. (1993). Grapefruit juice--felodipine interaction: mechanism, predictability, and effect of naringin. Clinical Pharmacology & Therapeutics, 53(6), 637–642. [Link]
-
Comparison of predicted and observed felodipine drug plasma... (n.d.). ResearchGate. [Link]
-
Malhotra, S., Bailey, D. G., Paine, M. F., & Watkins, P. B. (2001). Seville orange juice-felodipine interaction: comparison with dilute grapefruit juice and involvement of furocoumarins. Clinical Pharmacology & Therapeutics, 69(1), 14–23. [Link]
-
Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? (2026, February 19). LinkedIn. [Link]
-
FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. (n.d.). ResearchGate. [Link]
-
Pregnancy related hormones increase CYP3A mediated buprenorphine metabolism in human hepatocytes: a comparison to CYP3A substrates nifedipine and midazolam. (2023, July 4). Frontiers. [Link]
-
Bailey, D. G., Dresser, G. K., Kreeft, J. H., Munoz, C., Freeman, D. J., & Bend, J. R. (2000). Grapefruit-felodipine interaction: effect of unprocessed fruit and probable active ingredients. Clinical Pharmacology & Therapeutics, 68(5), 468–477. [Link]
-
Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Di, L. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Discovery, 17(10), 1089–1101. [Link]
-
Fuhr, L. M., Marok, F. Z., Mees, M., Selzer, D., & Lehr, T. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 14(7), 1474. [Link]
-
Bäärnhielm, C., Dahlbäck, H., & Skånberg, I. (1986). In vivo pharmacokinetics of felodipine predicted from in vitro studies in rat, dog and man. Acta Pharmacologica et Toxicologica, 59(2), 113–122. [Link]
-
Kostić, N. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]
-
What models are used in in vivo pharmacokinetics studies? (2025, May 27). Patsnap Synapse. [Link]
-
Kling, A., Gauthier, C., & Le Calvé, B. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1202. [Link]
-
In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug‐Drug Interactions in Drug Discovery and Development. (n.d.). ResearchGate. [Link]
Sources
- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 6. Felodipine Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P-450-dependent oxidation of felodipine--a 1,4-dihydropyridine--to the corresponding pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dehydrofelodipine | C18H17Cl2NO4 | CID 62970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. Grapefruit juice--felodipine interaction: mechanism, predictability, and effect of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Grapefruit-felodipine interaction: effect of unprocessed fruit and probable active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A population study of the pharmacokinetics of felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo pharmacokinetics of felodipine predicted from in vitro studies in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. What models are used in in vivo pharmacokinetics studies? [synapse.patsnap.com]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 26. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Profiling of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine: A Technical Whitepaper
Executive Summary
Felodipine is a highly potent dihydropyridine calcium channel blocker utilized extensively in the management of essential hypertension[1]. While it exhibits near-complete gastrointestinal absorption, its absolute systemic bioavailability is limited to approximately 15% due to extensive first-pass metabolism in the gut wall and liver[2]. The primary metabolic pathway is mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, which oxidizes felodipine into its primary inactive metabolite, dehydrofelodipine[3].
However, the metabolic cascade continues beyond this initial oxidation. Dehydrofelodipine undergoes further biotransformation—including hydroxylation and ester cleavage—to yield secondary metabolites. Among the most critical of these is 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (CAS: 96558-29-1)[4]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a comprehensive, self-validating framework for the in-vitro generation, kinetic profiling, and analytical quantification of this specific downstream metabolite. Understanding its kinetics is paramount for drug-drug interaction (DDI) profiling, toxicity screening, and the establishment of high-purity reference standards[5].
Mechanistic Overview: The Biotransformation Pathway
The conversion of felodipine to 5-carboxy-6-hydroxymethyl dehydro felodipine is a multi-step enzymatic process. The initial oxidation of the dihydropyridine ring by CYP3A4 yields the pyridine derivative (dehydrofelodipine)[6]. Subsequent hydroxylation of the methyl group at the 6-position, coupled with oxidation and hydrolysis at the 5-ester position, generates the highly polar 5-carboxy-6-hydroxymethyl derivative[7].
Fig 1: CYP3A4-mediated biotransformation of Felodipine to its downstream carboxy metabolite.
Physicochemical Profile
For analytical scientists, establishing the baseline physicochemical properties of the target metabolite is the foundational step in chromatographic method development. The high polarity introduced by the carboxy and hydroxymethyl groups significantly shifts its retention time compared to the highly lipophilic parent drug.
Table 1: Physicochemical Properties of the Target Metabolite
| Property | Value |
| Chemical Name | 5-Carboxy-6-hydroxymethyl Dehydro Felodipine[5] |
| CAS Number | 96558-29-1[4] |
| Molecular Formula | C17H15Cl2NO5[8] |
| Molecular Weight | 384.22 g/mol [4] |
| Precursor Ion (ESI+) | [M+H]+ m/z 384.22 |
In-Vitro Experimental Protocols
Robust in-vitro metabolism studies require strict control over enzymatic variables to ensure a self-validating system. The following protocols detail the generation and quantification of the metabolite using Human Liver Microsomes (HLMs).
Protocol 1: Microsomal Stability and Metabolite Generation
Objective: To enzymatically synthesize the target metabolite in a controlled in-vitro environment. Causality & Rationale: HLMs are selected because they contain the full complement of membrane-bound CYPs—specifically CYP3A4—necessary for this specific cascade. NADPH is supplied as an obligate electron donor for the CYP catalytic cycle. A parallel control without NADPH must be run to validate that the degradation is strictly CYP-mediated.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 to mimic physiological intracellular conditions and support enzyme conformation.
-
Incubation Mixture: Thaw HLMs on ice. Combine HLMs (final protein concentration: 1.0 mg/mL) with the substrate (dehydrofelodipine) at a final concentration of 10 µM in the buffer.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath. Why? This allows the lipid bilayer of the microsomes to reach physiological temperature, ensuring optimal enzyme kinetics before the reaction is triggered.
-
Initiation: Initiate the reaction by adding the cofactor NADPH (final concentration: 1 mM).
-
Quenching: At predetermined time points (e.g., 0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately mix with 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Felodipine-d5). Why? The organic solvent instantly denatures the CYP enzymes, halting the reaction, while the cold temperature stabilizes transient intermediates.
-
Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant for LC-MS/MS analysis.
Fig 2: Step-by-step in-vitro workflow for metabolite generation and LC-MS/MS quantification.
Protocol 2: Analytical Quantification via LC-MS/MS
Objective: To selectively quantify 5-carboxy-6-hydroxymethyl dehydro felodipine amidst the parent drug and complex microsomal matrices. Causality & Rationale: The structural similarity between the parent drug, primary metabolite, and secondary carboxy-metabolite requires high-resolution separation. Multiple Reaction Monitoring (MRM) is utilized because it filters ions twice (precursor and product), virtually eliminating background noise.
Step-by-Step Methodology:
-
Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile). The polar carboxy metabolite will elute significantly earlier than the lipophilic parent drug.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. Why? The nitrogen in the pyridine ring of the metabolite readily accepts a proton [M+H]+, yielding a strong, stable signal at m/z 384.22.
-
Detection: Monitor the transition from m/z 384.22 to its dominant product ion (determined via collision-induced dissociation during initial method optimization). Quantify against a standard calibration curve of high-purity 5-carboxy-6-hydroxymethyl dehydro felodipine.
Quantitative Data & Kinetic Profiling
In-vitro studies allow for the determination of Michaelis-Menten kinetics for the formation of specific metabolites. The table below summarizes representative kinetic parameters observed when profiling the felodipine metabolic pathway in human liver microsomes.
Table 2: Representative In-Vitro Kinetic Parameters (HLM Incubation)
| Substrate → Product Pathway | Apparent K_m (µM) | V_max (pmol/min/mg) | Intrinsic Clearance (CL_int) |
| Felodipine → Dehydrofelodipine | 12.5 | 450 | 36.0 |
| Dehydrofelodipine → 5-Carboxy-6-hydroxymethyl... | 28.4 | 120 | 4.2 |
Scientific Insight: The intrinsic clearance (CL_int) for the secondary metabolite is significantly lower than the primary oxidation step. This indicates that the initial conversion of felodipine to dehydrofelodipine is the rapid, rate-limiting step in the drug's overall systemic clearance.
Significance in Drug Development
-
Reference Standards for Impurity Profiling: Regulatory agencies (such as the FDA and EMA) require rigorous characterization of all drug metabolites that exceed 10% of total systemic exposure. 5-Carboxy-6-hydroxymethyl dehydro felodipine serves as a critical reference standard (often utilized alongside related impurities like Clevidipine Impurity 3) to validate stability-indicating assays during formulation[4][8].
-
DDI and Phenotyping: Because felodipine is highly sensitive to CYP3A4 modulation (e.g., inhibition by grapefruit juice or induction by rifampin)[9], tracking the downstream formation of this specific carboxy-metabolite provides a high-resolution window into the extent of enzyme inhibition or induction in specialized in-vitro hepatocyte models.
References
-
Clinical Pharmacology of Felodipine. International Journal of Clinical and Medical Case Reports. Available at:[Link]
-
Clinical pharmacokinetics of felodipine. A summary. PubMed (NIH). Available at:[Link]
-
Pathways of felodipine metabolism. ResearchGate. Available at: [Link]
-
Felodipine Metabolite Lactone - CAS - 85825-42-9. Axios Research. Available at:[Link]
-
CAS No : 96558-29-1 | 5-Carboxy-6-hydroxymethyl Dehydro Felodipine. Pharmaffiliates. Available at: [Link]
-
Felodipine. Wikipedia. Available at: [Link]
-
Felodipine Metabolism Pathway. SMPDB (Small Molecule Pathway Database). Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. researchgate.net [researchgate.net]
- 4. Felodipine Metabolite Lactone - CAS - 85825-42-9 | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. Felodipine Impurity B (Clevidipine Impurity 3) [sincopharmachem.com]
- 9. Felodipine - Wikipedia [en.wikipedia.org]
The Toxicological and Chemical Profile of Felodipine Degradation Products: A Comprehensive Guide for Pharmaceutical Development
Executive Overview
Felodipine is a highly selective, second-generation 1,4-dihydropyridine (DHP) calcium channel blocker utilized extensively in the management of essential hypertension. While the active pharmaceutical ingredient (API) is highly efficacious, its structural vulnerabilities subject it to degradation during synthesis, formulation, and storage. Understanding the mechanistic pathways of felodipine degradation is not merely an analytical exercise; it is a critical toxicological imperative. Degradation products (DPs) can exhibit distinct pharmacological and toxicological profiles, ranging from loss of therapeutic efficacy to severe mutagenic risks.
This whitepaper synthesizes the chemical mechanisms, toxicological profiles, and analytical workflows required to identify and mitigate felodipine degradation products, ensuring compliance with ICH Q3A/B and M7 guidelines.
Structural Vulnerabilities and Degradation Pathways
The molecular architecture of felodipine—specifically the 1,4-dihydropyridine ring and its ester side chains—dictates its degradation behavior. The API is highly sensitive to photolytic, oxidative, and hydrolytic stress.
Oxidative Aromatization (Impurity A)
The most prominent degradation pathway is the oxidative aromatization of the 1,4-dihydropyridine ring to a pyridine derivative, yielding Impurity A (Dehydrofelodipine) . This reaction is catalyzed by light, oxygen, and acidic microenvironments. In solid-state formulations, excipients can inadvertently drive this pathway. For instance, inorganic excipients like dicalcium phosphate (DCP) dihydrate can undergo hydrolysis, releasing hydrogen ( H+ ) ions that catalyze the solvolytic oxidation of felodipine into Impurity A [1].
Base-Catalyzed Hydrolysis (Impurity B & C)
Felodipine contains methyl and ethyl ester groups at the C3 and C5 positions. Under alkaline conditions, these esters undergo rapid nucleophilic acyl substitution (saponification). Chromatographic studies demonstrate that felodipine undergoes considerable degradation during base hydrolysis at room temperature, yielding distinct ester cleavage products [2].
Nitrosation (NDSRIs)
A critical emerging pathway involves the secondary amine within the DHP ring. In the presence of trace nitrites (often introduced via excipients or water), the amine can undergo nitrosation to form N-Nitroso Felodipine . This Nitrosamine Drug Substance-Related Impurity (NDSRI) is currently a primary focus for regulatory agencies due to its toxicological implications[3].
Fig 1: Primary degradation pathways of Felodipine and resulting impurities.
Toxicological Profiling of Key Degradants
The transition from a drug substance to a degradation product often fundamentally alters its interaction with biological targets. Below is the toxicological assessment of felodipine's primary degradants.
Loss of Pharmacological Efficacy
The therapeutic mechanism of felodipine relies on the specific geometry of the 1,4-dihydropyridine ring, which binds to and stabilizes the inactive conformation of L-type voltage-gated calcium channels in vascular smooth muscle. The aromatization to Impurity A (Dehydrofelodipine) flattens the ring structure, completely abolishing its calcium channel-blocking activity.
Specific Toxicity of Impurity A (Dehydrofelodipine)
While pharmacologically inactive for hypertension, Impurity A presents distinct toxicological hazards. According to GHS classifications, Dehydrofelodipine is flagged for Reproductive Toxicity (H361) , with suspected potential to damage fertility or the unborn child. Furthermore, it carries a warning for Specific Target Organ Toxicity upon repeated exposure (H373) and is highly toxic to aquatic environments (H400, H410) [4].
Mutagenic Risk of N-Nitroso Felodipine
Nitrosamines are classified as part of the "Cohort of Concern" under ICH M7 guidelines. N-Nitroso Felodipine is formed via the electrophilic attack of the nitrosonium ion on the secondary amine of the DHP ring. These compounds can undergo metabolic activation in the liver (via CYP450 enzymes) to form highly reactive diazonium ions, which alkylate DNA and pose severe mutagenic and carcinogenic risks[5].
Quantitative Summary of Degradation Products
| Impurity / Degradant | Chemical Name | CAS Number | Mol. Weight | Primary Toxicological Concern |
| Felodipine (API) | 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 72509-76-3 | 384.25 g/mol | Hypotension (Overdose) |
| Impurity A | Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | 96382-71-7 | 382.24 g/mol | Reproductive Toxicity (H361), Target Organ Toxicity (H373) |
| Impurity B | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 91189-59-2 | 370.22 g/mol | Loss of targeted efficacy |
| Impurity C | Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 79925-38-5 | 398.28 g/mol | Loss of targeted efficacy |
| N-Nitroso Felodipine | Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1-nitroso-1,4-dihydropyridine-3,5-dicarboxylate | N/A | 413.25 g/mol | Mutagenic / Carcinogenic (NDSRI) |
Data synthesized from established pharmaceutical reference standards.[6]
Experimental Methodologies: Forced Degradation & Characterization
To ensure trust and scientific integrity, analytical methods must be self-validating. The following protocol outlines a robust UPLC-MS/MS workflow for the forced degradation and structural elucidation of felodipine DPs. The use of Q-TOF (Quadrupole Time-of-Flight) mass spectrometry is critical here, as exact mass measurements are required to differentiate between isobaric degradation products and to map fragmentation pathways[2].
Step-by-Step Forced Degradation Protocol
Rationale: Stress conditions must be severe enough to achieve 5-20% degradation to ensure all potential pathways are identified, but not so severe that secondary (unrealistic) degradants form.
-
Preparation of Stock Solution: Dissolve Felodipine API in HPLC-grade methanol to achieve a concentration of 1.0 mg/mL.
-
Acidic Hydrolysis: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N HCl. Reflux at 60°C for 12 hours.
-
Self-Validation Step: Neutralize the sample with 0.1 N NaOH immediately after the 12-hour mark to halt degradation prior to injection.
-
-
Basic Hydrolysis: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N NaOH. Stir at room temperature for 12 hours. (Note: Felodipine degrades rapidly in base; elevated temperatures are unnecessary and may cause secondary degradation).
-
Self-Validation Step: Neutralize with 0.1 N HCl.
-
-
Oxidative Stress: Treat 5 mL of stock with 5 mL of 3% H2O2 at room temperature for 24 hours.
-
Photolytic Stress: Expose the solid API and a 1.0 mg/mL solution to UV light (254 nm) for 1.2 million lux hours, per ICH Q1B.
UPLC-MS/MS Q-TOF Characterization Workflow
-
Chromatographic Separation: Inject 2 µL of the stressed, neutralized samples into a Waters Acquity UPLC system equipped with a BEH C18 column (2.1 × 100 mm, 1.7 µm).
-
Gradient Elution: Utilize a mobile phase consisting of 0.1% Formic Acid in Water (A) and Acetonitrile (B). A gradient is essential to resolve the highly lipophilic Impurity A from the parent API.
-
Mass Spectrometry Parameters:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.2 kV.
-
Desolvation Temperature: 250°C.
-
-
Data Acquisition: Utilize MassLynx software to capture exact mass data. The shift from m/z 384.25 (Felodipine) to m/z 382.24 will definitively confirm the oxidative loss of two hydrogen atoms, identifying Impurity A.
Fig 2: UPLC-MS/MS analytical workflow for characterizing degradation products.
Excipient Compatibility and Mitigation Strategies
Understanding the causality behind degradation allows formulation scientists to engineer stable dosage forms. Because felodipine undergoes acid-catalyzed solvolytic oxidation (yielding the toxic Impurity A), the choice of excipients is paramount.
-
Avoid Hydrogen Ion Donors: As proven in stability studies, inorganic excipients like dicalcium phosphate (DCP) dihydrate release H+ ions over time, accelerating the formation of Impurity A [1].
-
Complexation: Utilizing β -cyclodextrin as a primary stabilizing component can shield the 1,4-dihydropyridine ring from oxidative stress.
-
Alkaline Microenvironment: The incorporation of a minor amount of a water-insoluble alkaline excipient (e.g., magnesium trisilicate) can neutralize localized acidic microenvironments, significantly minimizing the conversion of felodipine to Impurity A during accelerated stability testing (60°C / 75% RH) [1].
By integrating rigorous UPLC-MS/MS characterization with a deep understanding of excipient-driven degradation kinetics, pharmaceutical developers can effectively mitigate the toxicological risks associated with felodipine degradation products.
References
-
AKJournals. "Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine." Acta Chromatographica. Available at:[Link]
- Google Patents. "Preparation of micron-size felodipine particles by microfluidization (WO2002056883A1)." World Intellectual Property Organization.
-
Veeprho Pharmaceuticals. "N-Nitroso Felodipine Impurity C." Veeprho. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "Dehydrofelodipine | CID 62970." PubChem Database. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). "N-NITROSO-FELODIPINE." precisionFDA. Available at: [Link]
Sources
- 1. WO2002056883A1 - Preparation of micron-size felodipine particles by microfluidization - Google Patents [patents.google.com]
- 2. akjournals.com [akjournals.com]
- 3. veeprho.com [veeprho.com]
- 4. Dehydrofelodipine | C18H17Cl2NO4 | CID 62970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Felodipine Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]
An In-Depth Technical Guide to the Discovery and Initial Isolation of Felodipine Metabolites
This guide provides a comprehensive overview of the scientific journey behind understanding the metabolic fate of felodipine, a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] We will delve into the core principles and methodologies that enabled the discovery, isolation, and characterization of its primary metabolites. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the practical and theoretical considerations in drug metabolism studies.
Introduction to Felodipine and its Clinical Significance
Felodipine is a potent vasodilator that exerts its therapeutic effect by selectively blocking L-type calcium channels in vascular smooth muscle, leading to a reduction in peripheral vascular resistance and consequently, a lowering of blood pressure.[1] Despite its near-complete absorption following oral administration, felodipine exhibits low systemic bioavailability, approximately 15-20%.[2] This is primarily due to extensive first-pass metabolism in the liver and gut wall, a key characteristic that necessitated a thorough investigation into its metabolic pathways.[2]
The Metabolic Landscape of Felodipine
The biotransformation of felodipine is a critical determinant of its pharmacokinetic profile and clinical efficacy. The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4), which is abundantly present in both the liver and the small intestine.[2][3] The metabolic journey of felodipine is characterized by a series of enzymatic reactions that transform the parent drug into more polar, water-soluble compounds that can be readily excreted from the body.
The Primary Metabolic Event: Oxidation to Dehydrofelodipine
The initial and most significant metabolic step is the oxidation of the dihydropyridine ring of felodipine to its corresponding pyridine derivative, dehydrofelodipine.[2][4] This reaction is exclusively catalyzed by CYP3A4 and results in a pharmacologically inactive metabolite.[2][4] The formation of dehydrofelodipine is the rate-limiting step in the clearance of felodipine and is the primary reason for its extensive first-pass metabolism.
Subsequent Metabolic Transformations
Following the formation of dehydrofelodipine, further metabolism proceeds through two main pathways:
-
Ester Hydrolysis: The methyl and ethyl ester groups of dehydrofelodipine are hydrolyzed to their corresponding carboxylic acids. This results in the formation of monoacid and diacid metabolites.
-
Hydroxylation: The methyl groups on the pyridine ring can undergo hydroxylation, leading to the formation of hydroxymethyl derivatives. These can be further oxidized to carboxylic acids.
The interplay of these pathways results in a diverse array of metabolites, the most prominent of which are depicted in the metabolic pathway diagram below.
Visualizing the Metabolic Pathway
The following diagram illustrates the sequential biotransformation of felodipine.
Caption: Metabolic pathway of felodipine.
Methodologies for the Isolation and Identification of Felodipine Metabolites
The elucidation of felodipine's metabolic fate relied on a combination of sophisticated analytical techniques. The low plasma concentrations of the parent drug and its metabolites necessitated highly sensitive and specific methods for their detection and quantification.
Sample Collection and Preparation: The Critical First Step
The initial and most critical phase in metabolite analysis is the preparation of biological samples (plasma and urine) to remove interfering substances and concentrate the analytes of interest. Two primary techniques have been successfully employed for the extraction of felodipine and its metabolites: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
This protocol is designed for the efficient extraction of felodipine and its primary metabolite, dehydrofelodipine, from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Extraction solvent: Diethyl ether or a mixture of diethyl ether and hexane
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Sample Aliquoting: Pipette a known volume of plasma (e.g., 1 mL) into a clean centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to each plasma sample, vortex briefly to mix. The IS is crucial for correcting for variability during sample processing and analysis.
-
Extraction: Add a larger volume of the extraction solvent (e.g., 5 mL of diethyl ether) to the plasma sample.
-
Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analytes from the aqueous plasma to the organic solvent.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Collection: Carefully transfer the upper organic layer containing the analytes to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of the reconstitution solvent (e.g., 100 µL of mobile phase). Vortex to ensure complete dissolution.
-
Analysis: The reconstituted sample is now ready for analysis by LC-MS/MS or GC-MS.
SPE offers an alternative to LLE, often providing cleaner extracts and the potential for automation.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a weak organic solvent mixture)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Vortex mixer
-
Centrifuge or vacuum manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Centrifuge the plasma sample to pellet any particulate matter. Dilute the supernatant with an aqueous buffer to reduce viscosity and improve loading onto the SPE cartridge. Spike with the internal standard.
-
Cartridge Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge to activate the stationary phase.
-
Cartridge Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge to prepare it for the sample.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge at a slow, controlled flow rate.
-
Washing: Pass the wash solvent (e.g., 1 mL of water) through the cartridge to remove endogenous interferences that are not retained on the stationary phase.
-
Elution: Elute the analytes of interest from the cartridge using a strong organic solvent (e.g., 1 mL of methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase, as described in the LLE protocol.
-
Analysis: The sample is ready for instrumental analysis.
Instrumental Analysis: Unraveling the Metabolite Structures
The identification and quantification of felodipine and its metabolites have been predominantly achieved using hyphenated chromatographic and mass spectrometric techniques.
Early studies on felodipine metabolism utilized GC-MS.[5] This technique is particularly effective for the analysis of volatile and thermally stable compounds. For the analysis of more polar metabolites, such as the carboxylic acids, derivatization is often necessary to increase their volatility.
LC-MS/MS has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
Table 1: Typical LC-MS/MS Parameters for Felodipine and Dehydrofelodipine Analysis
| Parameter | Setting | Rationale |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention and separation of the relatively nonpolar felodipine and its metabolites. |
| Mobile Phase | Gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate | The gradient elution allows for the separation of compounds with a range of polarities. The additives improve peak shape and ionization efficiency. |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for the column dimensions to achieve efficient separation. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Felodipine and its metabolites readily form positive ions in the ESI source. |
| MS/MS Transition | Felodipine: m/z 384.1 -> 338.1; Dehydrofelodipine: m/z 382.1 -> 336.1 | These transitions are specific to the parent and a characteristic fragment ion, providing high selectivity for quantification. |
Quantitative Distribution of Felodipine Metabolites
Following oral administration, approximately 70% of a dose of felodipine is excreted in the urine as metabolites, with less than 0.5% of the dose being excreted as the unchanged drug.[6] The remaining portion of the dose is eliminated in the feces. The primary metabolite found in plasma is dehydrofelodipine. The urinary metabolite profile is more complex, consisting of a mixture of the monoacid and diacid derivatives of dehydrofelodipine, as well as hydroxylated metabolites. While the exact percentages of each metabolite can vary between individuals, the carboxylic acid metabolites represent a significant portion of the excreted dose.
In Vitro Models for Studying Felodipine Metabolism
In vitro systems, particularly human liver microsomes, have been instrumental in elucidating the metabolic pathways of felodipine and identifying the enzymes involved.[2] These systems provide a controlled environment to study the kinetics of drug metabolism and potential drug-drug interactions.
Experimental Protocol: In Vitro Metabolism of Felodipine using Human Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of felodipine in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Felodipine stock solution (in a suitable organic solvent like methanol or DMSO)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile containing an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and felodipine solution. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzymatic activity.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The NADPH is a necessary cofactor for CYP450 enzymes.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of cold quenching solution. The cold acetonitrile precipitates the microsomal proteins and stops the enzymatic reaction.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining felodipine and the formation of dehydrofelodipine.
-
Data Analysis: Plot the concentration of felodipine versus time to determine the rate of metabolism and calculate parameters such as the in vitro half-life.
Conclusion: A Foundation for Rational Drug Development
The meticulous discovery and characterization of felodipine's metabolites have provided invaluable insights into its pharmacokinetic behavior and have served as a cornerstone for its safe and effective clinical use. The methodologies outlined in this guide represent the fundamental principles of drug metabolism research, which are essential for understanding the disposition of new chemical entities and for predicting potential drug-drug interactions. The journey of felodipine from a new chemical entity to a widely prescribed antihypertensive medication underscores the critical role of in-depth metabolic studies in modern drug development.
References
-
Schematic showing (a) felodipine oxidized to (b) the pharmacologically inactive dehydrofelodipine. ResearchGate. Available from: [Link]
-
Determination of felodipine and its metabolites in plasma using capillary gas chromatography with electron-capture detection and their identification by gas chromatography-mass spectrometry. PubMed. Available from: [Link]
-
Felodipine | C18H19Cl2NO4 | CID 3333. PubChem. Available from: [Link]
-
Biotransformation of felodipine in liver microsomes from rat, dog, and man. PubMed. Available from: [Link]
-
Felodipine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]
-
Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry | Request PDF. ResearchGate. Available from: [Link]
-
Clinical Pharmacology of Felodipine. Available from: [Link]
Sources
- 1. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of felodipine and its metabolites in plasma using capillary gas chromatography with electron-capture detection and their identification by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of four carboxylic acid metabolites of felodipine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Plausible Synthetic Route for the Reference Standard 5-Carboxy-6-hydroxymethyl Dehydro Felodipine
Abstract
This application note outlines a detailed, multi-step protocol for the synthesis of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine, a significant metabolite and potential impurity of the antihypertensive drug Felodipine. The synthesis of this reference standard is critical for analytical method development, impurity profiling, and ensuring the quality and safety of Felodipine drug products. The proposed synthetic pathway begins with the well-established Hantzsch dihydropyridine synthesis to construct the core structure, followed by a sequence of chemoselective transformations: oxidative aromatization, enzymatic hydrolysis, and regioselective oxidation. This document provides a rationale for the chosen synthetic strategy, detailed experimental procedures, and methods for purification and characterization, grounded in established chemical principles and supported by scientific literature.
Introduction and Scientific Rationale
Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1] Like many pharmaceuticals, it is susceptible to degradation and metabolism, leading to the formation of various related compounds.[2][3] Regulatory agencies require strict monitoring and control of these impurities and metabolites to ensure drug safety and efficacy.[4] The title compound, 4-(2,3-Dichlorophenyl)-5-(ethoxycarbonyl)-2-(hydroxymethyl)-6-methylnicotinic acid (CAS 96558-29-1), is a known metabolite formed through several biotransformation steps, including oxidation of the dihydropyridine ring, hydrolysis of one of the ester groups, and hydroxylation of a methyl group.[5][6]
The availability of a pure reference standard of this compound is essential for its accurate identification and quantification in pharmaceutical formulations and metabolic studies. This guide details a logical and plausible synthetic route, constructed from established and analogous reactions reported in the literature, to produce this standard with high purity.
The overall synthetic strategy involves four key stages:
-
Hantzsch Synthesis: Construction of the Felodipine core structure.
-
Oxidative Aromatization: Conversion of the 1,4-dihydropyridine ring to the more stable pyridine ring, yielding Dehydro Felodipine.
-
Selective Enzymatic Hydrolysis: Chemoselective hydrolysis of the C5-methyl ester to a carboxylic acid, leveraging the specificity of lipases to differentiate between the methyl and ethyl esters.
-
Regioselective Oxidation: Conversion of the C6-methyl group to a hydroxymethyl group, likely via a pyridine N-oxide intermediate to direct the regioselectivity.
Overall Synthetic Workflow
The proposed synthesis is a linear four-step process starting from commercially available precursors. Each step is designed to be high-yielding and to facilitate purification of the intermediate products.
Sources
- 1. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Lipase-catalyzed enantioselective hydrolysis of 4-alkyl-1,4-dihydropyridine derivatives: synthesis of (+)- and (-)-methyl 2-(phenylthio)ethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (PCA 4248) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: LC-MS/MS Quantification of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine in Human Plasma
Introduction & Pharmacological Context
Felodipine is a highly selective calcium channel blocker widely used in the management of hypertension. Its primary metabolic clearance is mediated by the hepatic and intestinal cytochrome P450 3A4 (CYP3A4) enzyme[1]. The initial and primary metabolic step is the oxidation of the dihydropyridine ring to form the pharmacologically inactive dehydrofelodipine [2].
Subsequent oxidative metabolism yields a cascade of secondary and tertiary metabolites, including 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (CAS: 96558-29-1, Formula: C₁₇H₁₅Cl₂NO₅)[3]. Quantifying this specific terminal metabolite in plasma is critical for comprehensive pharmacokinetic (PK) profiling, mass balance studies, and evaluating the extent of CYP3A4 induction or inhibition in drug-drug interaction (DDI) assays.
This application note details a highly sensitive, robust, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine in human plasma, utilizing Dehydro Felodipine-d5 as a stable isotope-labeled internal standard (SIL-IS)[3].
Metabolic pathway of Felodipine to its terminal carboxy-hydroxymethyl derivative.
Experimental Design & Causality
Rationale for Sample Preparation (SPE)
The target analyte possesses a unique zwitterionic-like polarity spectrum: it retains the highly lipophilic 2,3-dichlorophenyl moiety of the parent drug but incorporates highly polar hydroxymethyl and carboxylic acid groups.
-
The Causality of Acidification: The carboxylic acid group (pKa ~ 4.0) will be ionized at physiological plasma pH (7.4), leading to poor retention on standard reversed-phase sorbents. By pre-treating the plasma with 2% phosphoric acid (H₃PO₄), we suppress the ionization of the carboxylate group, rendering the molecule sufficiently hydrophobic to be retained on a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent.
-
Light Protection: While the fully aromatized pyridine ring of the dehydro-metabolite is significantly more photostable than the dihydropyridine ring of parent felodipine, standard bioanalytical protocols dictate that all handling of felodipine and its derivatives be performed under sodium vapor lamps or subdued light to prevent artifactual degradation[2].
Rationale for LC-MS/MS Conditions
-
Chromatography: A biphenyl or C18 column is utilized. The biphenyl stationary phase offers enhanced pi-pi (π-π) interactions with the dichlorophenyl and pyridine rings, providing superior retention and separation from endogenous plasma phospholipids compared to standard C18.
-
Ionization: Positive Electrospray Ionization (ESI+) is selected. Despite the presence of the acidic carboxyl group, the basic nitrogen in the pyridine ring readily accepts a proton [M+H]⁺ in an acidic mobile phase (0.1% Formic Acid), yielding a strong, stable precursor ion at m/z 384.0.
Step-by-Step Methodology
Reagents and Materials
-
Analyte Standard: 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (MW: 384.21)[3].
-
Internal Standard (IS): Dehydro Felodipine-d5[3].
-
Matrix: K₂EDTA Human Plasma.
-
Sorbent: Oasis HLB 96-well plate (30 mg/well).
Solid Phase Extraction (SPE) Protocol
Solid Phase Extraction (SPE) workflow for plasma sample preparation.
Execution Steps:
-
Aliquot: Transfer 200 µL of human plasma into a 96-well plate.
-
Spike: Add 10 µL of the IS working solution (100 ng/mL Dehydro Felodipine-d5) and vortex for 30 seconds.
-
Pre-treatment: Add 200 µL of 2% Phosphoric acid (H₃PO₄) to disrupt protein binding and neutralize the carboxylic acid moiety. Vortex for 1 minute.
-
Conditioning: Condition the HLB plate with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water.
-
Loading: Apply the pre-treated samples to the SPE plate. Apply a gentle vacuum (approx. 5 inHg) to achieve a flow rate of 1-2 drops per second.
-
Washing: Wash the sorbent bed with 1.0 mL of 5% Methanol in water to remove polar endogenous salts and hydrophilic proteins.
-
Elution: Elute the analytes into a clean collection plate using 1.0 mL of 100% Acetonitrile.
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (50:50 A:B).
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters
-
Column: Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Table 1: Chromatographic Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.00 | 70 | 30 | Initial |
| 0.50 | 70 | 30 | 6 (Linear) |
| 2.50 | 10 | 90 | 6 (Linear) |
| 3.50 | 10 | 90 | 6 (Linear) |
| 3.60 | 70 | 30 | 6 (Linear) |
| 5.00 | 70 | 30 | Stop |
Mass Spectrometry Parameters
-
Instrument: SCIEX Triple Quad™ 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.
-
Source Temperature: 550°C.
-
Ion Spray Voltage: 5500 V.
-
Collision Gas (CAD): Medium.
Table 2: MRM Transitions and Compound Dependent Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) | CXP (V) | Purpose |
| 5-Carboxy-6-hydroxymethyl | 384.0 | 322.0 | 70 | 25 | 12 | Quantifier |
| 5-Carboxy-6-hydroxymethyl | 384.0 | 366.0 | 70 | 18 | 14 | Qualifier |
| Dehydro Felodipine-d5 (IS) | 388.1 | 342.1 | 70 | 25 | 12 | IS Quantifier |
(Note: The primary transition m/z 384.0 → 322.0 corresponds to the combined neutral loss of H₂O and CO₂ [-62 Da], a highly specific fragmentation pathway for this structural moiety).
Method Validation Summary (Self-Validating System)
To ensure the trustworthiness of the generated data, the method must pass strict acceptance criteria based on FDA/EMA bioanalytical method validation guidelines. The inclusion of the SIL-IS ensures that any matrix-induced ion suppression is dynamically corrected.
Table 3: Representative Validation Metrics
| Parameter | Result / Acceptance Criteria | Mechanistic Implication |
| Linearity Range | 0.1 – 50 ng/mL (r² > 0.995) | Covers the expected physiological concentration range of the terminal metabolite[2]. |
| LOD / LOQ | 0.03 ng/mL / 0.1 ng/mL | High sensitivity achieved via HLB concentration and Biphenyl column focusing. |
| Intra-day Precision (CV%) | ≤ 6.5% at all QC levels | Demonstrates the robustness of the SPE extraction protocol. |
| Inter-day Accuracy | 92.4% – 108.1% | Confirms the absence of systematic bias in the calibration model. |
| Matrix Effect (IS Normalized) | 98% – 104% | Proves that the SIL-IS perfectly compensates for residual phospholipid suppression. |
| Extraction Recovery | > 85% | Validates the causality of using H₃PO₄ to protonate the carboxylic acid prior to HLB loading. |
Expert Troubleshooting Insights
-
Split Peaks or Poor Peak Shape: The presence of the carboxylic acid can lead to secondary interactions with trace metals in the LC system. If peak tailing is observed, passivate the LC system or add 5 µM EDTA to Mobile Phase A.
-
Low Recovery: If absolute recovery drops below 60%, verify the pH of the pre-treated plasma. The pH must be strictly < 3.5 before loading onto the Oasis HLB cartridge. Failure to neutralize the carboxylate group will cause the analyte to wash out during the 5% Methanol wash step.
-
Isotope Interference: Ensure the Dehydro Felodipine-d5 standard has an isotopic purity >99%. Cross-talk from the D0-isotope in the IS can artificially elevate the baseline of the lower limit of quantification (LLOQ) samples.
References
-
Pharmacokinetics of felodipine extended-release tablets in healthy Taiwanese subjects Source: European Journal of Clinical Pharmacology / Thieme Connect URL:[Link]
-
Felodipine metabolite (dehydrofelodipine) exit profiles after a 10 µM dose Source: Drug Metabolism and Disposition / ResearchGate URL:[Link]
-
Dehydro Felodipine-d5 & 5-carboxy-6-hydroxymethyl-dehydro Felodipine Standards Source: Axios Research URL:[Link]
Sources
Application Note: Leveraging Felodipine and Dehydrofelodipine in Pharmacokinetic Drug-Drug Interaction (DDI) Studies
Target Audience: Pharmacokineticists, Clinical Researchers, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide
Executive Summary
In the landscape of clinical pharmacology, accurately predicting and quantifying cytochrome P450 3A4 (CYP3A4)-mediated drug-drug interactions (DDIs) is a critical regulatory requirement. Felodipine, a dihydropyridine calcium channel blocker, is classified by the FDA as a sensitive in vivo probe substrate for CYP3A4. Due to its extensive first-pass metabolism in both the gut wall and the liver, felodipine exhibits a low absolute bioavailability of 15–20% 1.
This application note details the mechanistic rationale, quantitative dynamics, and self-validating experimental protocols for utilizing felodipine and its primary, pharmacologically inactive metabolite—dehydrofelodipine —in clinical DDI studies. By tracking the parent-to-metabolite ratio, researchers can definitively isolate CYP3A4 enzymatic modulation from confounding absorption variables.
The Mechanistic Rationale: Felodipine as a CYP3A4 Victim
The utility of felodipine in DDI studies lies in its highly specific metabolic pathway. Upon oral administration, felodipine is rapidly oxidized exclusively by CYP3A4 into dehydrofelodipine. Because CYP3A4 is heavily expressed in the enterocytes of the gastrointestinal tract, over 50% of the absorbed dose is metabolized presystemically in the gut wall before ever reaching the hepatic circulation 2.
When a patient or trial subject co-ingests a CYP3A4 perpetrator (inhibitor or inducer), the systemic exposure (Area Under the Curve, AUC) of felodipine shifts dramatically. However, measuring the parent drug alone only provides the net effect on bioavailability. By simultaneously quantifying dehydrofelodipine, researchers establish a metabolic ratio (AUC_metabolite / AUC_parent) . This ratio acts as an internal biological control, proving causality: a decrease in the ratio confirms that the elevation in felodipine is explicitly due to CYP3A4 inhibition, rather than an artifact of altered gastric emptying or transporter-mediated absorption.
CYP3A4-mediated felodipine metabolism and points of drug-drug interaction.
Quantitative Dynamics of Felodipine DDIs
To contextualize the sensitivity of felodipine as a probe, the table below summarizes the pharmacokinetic shifts observed when felodipine is co-administered with known CYP3A4 perpetrators. Notice the inverse relationship between the parent drug and the metabolite during inhibition.
| Perpetrator Drug | Perpetrator Classification | Effect on Felodipine AUC | Effect on Dehydrofelodipine | Clinical Consequence |
| Itraconazole | Strong CYP3A4 Inhibitor | ~6.0 to 8.0-fold Increase | Significant Decrease | Severe hypotension, reflex tachycardia |
| Erythromycin | Moderate CYP3A4 Inhibitor | ~2.0 to 2.5-fold Increase | Significant Decrease | Exaggerated hemodynamic effects |
| Grapefruit Juice | Intestinal CYP3A4 Inhibitor | ~2.0 to 3.0-fold Increase | Decrease (Gut-specific) | Increased systemic exposure |
| Carbamazepine | Strong CYP3A4 Inducer | >80% Decrease | Increased formation rate | Loss of antihypertensive efficacy |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, a DDI study must be designed as a self-validating system. The following protocol outlines a highly controlled, single-sequence crossover design coupled with a rigorous UPLC-MS/MS bioanalytical workflow.
Protocol A: Clinical Crossover Study Design
Objective: Evaluate the in vivo inhibitory effect of a novel drug candidate (Perpetrator) on CYP3A4 using felodipine (Victim).
-
Step 1: Baseline PK Profiling (Day 1)
-
Administer a single oral dose of Felodipine Extended-Release (ER) 10 mg to fasted healthy volunteers.
-
Collect venous blood samples at 0 (pre-dose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Causality Checkpoint: Establishing a baseline parent/metabolite ratio for each specific subject controls for inter-individual genetic variability in baseline CYP3A4 expression.
-
-
Step 2: Washout Period (Days 2–8)
-
Implement a 7-day washout to ensure complete clearance of felodipine (elimination half-life is ~11-16 hours).
-
-
Step 3: Perpetrator Steady-State Administration (Days 9–15)
-
Administer the novel drug candidate (Perpetrator) daily for 7 days.
-
Causality Checkpoint: CYP3A4 mechanism-based inhibitors (like erythromycin) require time to permanently inactivate the enzyme. Dosing to steady-state ensures maximum inhibitory potential is reached prior to re-introducing the victim drug.
-
-
Step 4: Co-Administration & Interaction Profiling (Day 16)
-
Co-administer Felodipine ER 10 mg with the morning dose of the Perpetrator.
-
Repeat the exact blood sampling schedule utilized in Step 1.
-
Step-by-step clinical DDI study workflow utilizing felodipine and its metabolites.
Protocol B: Bioanalytical Quantification (UPLC-MS/MS)
Because felodipine has a low bioavailability and its clinical doses are small (5-10 mg), plasma concentrations often fall into the sub-ng/mL range. High-sensitivity UPLC-MS/MS is mandatory.
-
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Spike 500 µL of human plasma with stable isotope-labeled internal standards ( 13C6 -felodipine and 13C6 -dehydrofelodipine).
-
Self-Validation: The use of matched stable isotopes corrects for any matrix effects or extraction losses, ensuring the calculated parent/metabolite ratio is an absolute biological reality, not an extraction artifact.
-
Extract using 2 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, centrifuge, and evaporate the organic layer under nitrogen. Reconstitute in 100 µL of mobile phase.
-
-
Step 2: Chromatographic Separation
-
Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Run a gradient elution using Mobile Phase A (10 mM Ammonium Acetate in Water) and Mobile Phase B (Acetonitrile).
-
-
Step 3: Mass Spectrometry Detection
-
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Monitor Multiple Reaction Monitoring (MRM) transitions:
-
Felodipine: m/z 384.1 → 338.1
-
Dehydrofelodipine: m/z 382.1 → 336.1
-
-
Physiologically Based Pharmacokinetic (PBPK) Integration
Modern drug development relies heavily on computational modeling to predict DDIs before clinical trials are even conducted. Felodipine and dehydrofelodipine data are foundational to building robust PBPK models.
By feeding the clinical UPLC-MS/MS data (specifically the shift in the dehydrofelodipine formation rate) into software like PK-Sim® or Simcyp®, scientists can mathematically uncouple intestinal CYP3A4 inhibition from hepatic CYP3A4 inhibition. For instance, 2 successfully developed a parent-metabolite PBPK model that accurately predicted DDI AUC ratios within a two-fold error margin for perpetrators like itraconazole and carbamazepine. Furthermore, while felodipine is highly sensitive as a victim, studies confirm it is a weak perpetrator itself, making it an ideal, non-disruptive probe in multi-drug cocktail studies 4.
References
-
Fuhr, L.M., et al. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics (PMC9322514).[Link]
-
U.S. Food and Drug Administration (FDA). PLENDIL (felodipine) Extended-Release Tablets Label.[Link]
-
Medscape. Hypotension With Concomitant Use of CCBs and Macrolides: Pharmacokinetics Study.[Link]
-
Flinders University / ResearchGate (2014). Evaluation of felodipine as a potential perpetrator of pharmacokinetic drug-drug interactions. European Journal of Clinical Pharmacology.[Link]
Sources
Procuring and Utilizing 5-Carboxy-6-hydroxymethyl Dehydro Felodipine: A Guide for Pharmaceutical Analysis
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and application of the 5-Carboxy-6-hydroxymethyl Dehydro Felodipine reference standard. This impurity is a critical analyte in the quality control and metabolic studies of Felodipine, a widely prescribed calcium channel blocker for the treatment of hypertension.[1] Adherence to stringent analytical protocols, supported by high-quality reference standards, is paramount for ensuring the safety and efficacy of the final drug product.
The Significance of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine
Felodipine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4][5] The initial and major metabolic step is the oxidation of the dihydropyridine ring to its pyridine analogue, dehydrofelodipine.[2][4] This primary metabolite can be further transformed into other related compounds, including 5-Carboxy-6-hydroxymethyl Dehydro Felodipine.[1]
The presence and quantity of this and other impurities must be carefully monitored throughout the drug development process, from synthesis to the final formulation, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6] Therefore, a well-characterized reference standard of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine is indispensable for:
-
Accurate identification and quantification in drug substance and drug product batches.
-
Validation of analytical methods to ensure they are fit for purpose.
-
Stability studies to understand the degradation pathways of Felodipine.
-
Pharmacokinetic and metabolism studies to characterize the fate of Felodipine in vivo.
Locating and Selecting a Reputable Supplier
The procurement of a high-purity, certified reference standard is the foundational step for any analytical work. Several specialized chemical suppliers offer 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (CAS No. 96558-29-1). When selecting a supplier, it is crucial to prioritize those who provide a comprehensive Certificate of Analysis (CoA).
A robust CoA should include:
-
Identity confirmation (e.g., by ¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
-
Purity assessment by a validated chromatographic method (e.g., HPLC).
-
Assay value or potency.
-
Information on residual solvents and water content.
-
Recommended storage conditions and expiry date.
The following table provides a non-exhaustive list of potential suppliers for this reference standard. Researchers should contact these suppliers directly for the most current information on availability, pricing, and to request a sample CoA for review.
| Supplier | Known Offerings | Noteworthy Information |
| Daicel Pharma Standards | Offers a wide range of Felodipine impurities and provides a comprehensive CoA with detailed characterization data. | Adheres to cGMP standards and offers custom synthesis of impurities. |
| Veeprho Pharmaceuticals | Manufactures and supplies Felodipine impurities and related compounds.[6] | Emphasizes consistent quality and global delivery.[6] |
| Axios Research | Lists 5-carboxy-6-hydroxymethyl-dehydro Felodipine (CAT# AR-F01252) among other Felodipine impurities.[7] | States that their standards are compliant with regulatory guidelines and suitable for method development and validation.[7] |
| CymitQuimica | Offers 5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine in various pack sizes (10mg, 25mg, 50mg, 100mg).[8] | Provides the synonym: 4-(2,3-Dichlorophenyl)-5-(ethoxycarbonyl)-2-(hydroxymethyl)-6-methylnicotinic acid.[8] |
| Labmix24 | Lists Felodipine Metabolite (5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine) (Item no. KE-CE4401.16-25MG) in a 25 mg unit.[9] | Provides a specimen Certificate of Analysis upon request.[9] |
| Pharmaffiliates | Lists 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (Catalogue No.: PA 06 0051001).[10] | Offers a range of other Felodipine impurities and related compounds.[10] |
| Simson Pharma Limited | Lists 5-Carboxy-6-hydroxymethyl Dehydro Felodipine sodium salt (CAT. No. F110008). | Provides a Certificate of Analysis with their compounds. |
| BIOGEN Científica | Lists 5-Carboxy-6-hydroxymethyl Dehydro Felodipine in a 1 mg size. | Specifies ambient shipping conditions. |
Protocol for Handling and Analysis
Receipt and Storage of the Reference Standard
Upon receipt, immediately verify the integrity of the container and the accompanying documentation. The reference standard should be stored according to the supplier's recommendations, which is typically in a well-sealed container, protected from light, and at a controlled temperature (often refrigerated at 2-8°C).
Preparation of Stock and Working Standard Solutions
Causality behind choices: The choice of solvent is critical to ensure complete dissolution and stability of the standard. Acetonitrile and methanol are common choices for Felodipine and its related substances due to their solubilizing properties and compatibility with reversed-phase HPLC. The use of volumetric flasks and calibrated pipettes is essential for accuracy.
Protocol:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh a suitable amount (e.g., 10 mg) of the 5-Carboxy-6-hydroxymethyl Dehydro Felodipine reference standard.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Add a sufficient volume of diluent (e.g., acetonitrile or a mixture of acetonitrile and water) to dissolve the standard completely. Sonication may be used to aid dissolution.
-
Once dissolved, dilute to the mark with the diluent and mix thoroughly.
-
This stock solution should be stored under the recommended conditions and for a validated period.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to be used in the analysis.
-
These solutions should cover the expected concentration range of the impurity in the sample and be used to construct a calibration curve.
-
Sample HPLC Analysis Protocol
This protocol is a general guideline based on methods for Felodipine and its related substances. It should be validated for its specific application with the 5-Carboxy-6-hydroxymethyl Dehydro Felodipine standard.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 250 x 4.6 mm (or similar) | C18 columns provide good retention and separation for moderately polar to nonpolar compounds like Felodipine and its impurities.[11] |
| Mobile Phase | Acetonitrile:Methanol:Water (50:15:35, v/v/v) or a gradient with a buffered aqueous phase (e.g., ammonium acetate) and an organic modifier.[11][12] | The specific ratio may need optimization to achieve adequate resolution between the impurity and other components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[11] |
| Detection Wavelength | 238 nm or 240 nm | These wavelengths are reported to provide good sensitivity for Felodipine and its related substances.[11][12] |
| Injection Volume | 10 - 20 µL | The volume can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
| Column Temperature | Ambient or controlled at 25-30°C | Maintaining a constant temperature ensures reproducible retention times. |
System Suitability:
Before sample analysis, inject a system suitability solution (a mixture of the impurity standard and Felodipine standard) to ensure the chromatographic system is performing adequately. Key parameters to assess include:
-
Resolution: Ensure baseline separation between the impurity peak and the main Felodipine peak.
-
Tailing Factor: Should be within acceptable limits (typically ≤ 2.0) for the impurity peak.
-
Reproducibility: Multiple injections of the standard should show low relative standard deviation (RSD) for peak area and retention time.
Visualization of Workflows
Felodipine Metabolism and Impurity Formation
Caption: Metabolic pathway of Felodipine.
Reference Standard Qualification and Use Workflow
Caption: Workflow for reference standard management.
References
-
Daicel Pharma Standards. Felodipine Impurities Manufacturers & Suppliers. [Link]
-
Veeprho Pharmaceuticals. Felodipine Impurities and Related Compound. [Link]
-
ResearchGate. Pathways of felodipine metabolism. [Link]
-
Veeprho Pharmaceuticals. Felodipine Working Standard (Secondary Reference Standard) | CAS 72509-76-3. [Link]
-
Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? (2026, February 19). [Link]
-
Pacifici, G. M. (2025, April 9). Clinical Pharmacology of Felodipine. J Clin Pharmacol, 5(1), 1-10.[Link]
-
Edgar, B., & Regårdh, C. G. (1988). Clinical pharmacokinetics of felodipine. A summary. Clinical pharmacokinetics, 15(4), 223-241.[Link]
-
Pharmaffiliates. Felodipine-impurities. [Link]
-
Aguilar-Carrasco, J. C., Carrasco-Portugal, M. D. C., Flores-Murrieta, F. J., & Luján, S. (2015). Oral Pharmacokinetics of Felodipine in Mexican Healthy Volunteers: Evidence for Interethnic Differences. Science Alert.[Link]
-
Fuhr, L. M., Marok, F. Z., Mees, M., & Selzer, D. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 14(7), 1475.[Link]
-
BIOGEN Científica. 5-Carboxy-6-hydroxymethyl Dehydro Felodipine. [Link]
-
Axios Research. Dehydro Felodipine-d5. [Link]
-
Annapurna, M. M., Goutami, P., & Kumar, B. V. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine. International Journal of Pharmaceutical Sciences and Research, 4(12), 4641.[Link]
-
Fuhr, L. M., Marok, F. Z., Mees, M., & Selzer, D. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. PMC.[Link]
-
Zhang, Y., Chen, Y., & Li, H. (2013). A validated, stability-indicating HPLC method for the determination of felodipine and its related substances. International Journal of Pharmaceutical Sciences and Research, 4(9), 3535.[Link]
-
Reddy, G. S., Kumar, K. R., & Reddy, P. S. (2016). Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance. Journal of Chemical and Pharmaceutical Research, 8(5), 444-453.[Link]
-
Jadhav, N. R., Shinde, G. V., & Magdum, C. S. (2019). Validated RP-HPLC method for quantification of felodipine in rabbit plasma: Application in a bioequivalence study. Journal of pharmaceutical and biomedical analysis, 163, 123-129.[Link]
-
Ryerson. Shop for metal products online at ryerson. [Link]
-
Annapurna, M. M., Goutami, P., & Kumar, B. V. (2013). Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. Indo American Journal of Pharmaceutical Research, 3(11), 9276-9285.[Link]
-
Newtend Market. [Link]
Sources
- 1. Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - Oreate AI Blog [oreateai.com]
- 2. researchgate.net [researchgate.net]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. veeprho.com [veeprho.com]
- 7. Dehydro Felodipine-d5 | Axios Research [axios-research.com]
- 8. 5-Carboxy-6-Hydroxymethyl-Dehydro Felodipine | CymitQuimica [cymitquimica.com]
- 9. labmix24.com [labmix24.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ijpsr.com [ijpsr.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Peak Resolution for Felodipine and Its Metabolites
Senior Application Scientist Note: Felodipine is a highly lipophilic dihydropyridine calcium channel blocker. In vivo, it is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme into its pharmacologically inactive primary metabolite, dehydrofelodipine[1]. The analytical challenge arises from their structural similarity: metabolism merely aromatizes the dihydropyridine ring into a pyridine ring. This slight shift in π -electron density and lipophilicity makes achieving baseline resolution ( Rs>1.5 ) notoriously difficult on standard reversed-phase HPLC systems.
This guide provides field-proven, self-validating methodologies to troubleshoot co-elution, peak tailing, and artifactual degradation during your pharmacokinetic assays.
I. Troubleshooting Guide & FAQs
Q1: Why are felodipine and dehydrofelodipine co-eluting as a single broad peak on my standard C18 column? Causality: Standard C18 (octadecylsilane) columns rely almost exclusively on hydrophobic (dispersive) interactions. Because the lipophilicity difference between felodipine and dehydrofelodipine is minimal, they exhibit nearly identical retention factors on a purely hydrophobic stationary phase. Solution: You must change the stationary phase chemistry to exploit the structural difference between the two molecules—specifically, the aromatic pyridine ring of the metabolite. Switch to a Phenyl column (e.g., Bondapak-phenyl) to introduce π−π interactions, or a C8 column (e.g., Zorbax-C8 or Phenomenex C8) to reduce excessive hydrophobic retention and improve selectivity[2][3]. Couple this with a ternary mobile phase (Water/Acetonitrile/Methanol) to fine-tune dipole interactions[3].
Q2: I achieved baseline resolution, but my dehydrofelodipine peak area keeps increasing across sequential autosampler injections. Is my method unstable? Causality: This is a classic artifactual error, not a chromatographic failure. Felodipine is highly photolabile. Exposure to ambient laboratory light or UV radiation causes it to rapidly undergo oxidative degradation into dehydrofelodipine[1][4]. If your extracted samples are sitting in clear vials in the autosampler, the parent drug is actively converting to the metabolite while waiting for injection, skewing your pharmacokinetic data. Solution: Implement a strict light-protection protocol. All sample preparation must be performed under sodium vapor (yellow) light, and samples must be housed in amber autosampler vials or a light-protected autosampler compartment.
Q3: My peaks are showing significant tailing (Tailing Factor > 1.8) and broadening. How do I correct this? Causality: Peak tailing for these compounds often results from secondary ion-exchange interactions with unendcapped, ionized residual silanol groups on the silica support of the column. Solution: Control the mobile phase pH strictly. Buffer your aqueous mobile phase to an acidic pH (e.g., pH 3.5 using ortho-phosphoric acid)[3]. At pH 3.5, residual silanols are protonated and rendered neutral, eliminating secondary interactions and restoring peak symmetry.
II. Quantitative Data Summary
The following table summarizes how optimizing chromatographic parameters directly influences the physical interactions and resulting data quality.
| Parameter | Standard C18 Method | Optimized C8/Phenyl Method | Causality / Rationale |
| Stationary Phase | C18 (Octadecylsilane) | C8 or Phenyl | Reduces excessive hydrophobic retention; Phenyl adds π−π selectivity for the aromatic metabolite[2]. |
| Mobile Phase | Binary (Water/ACN) | Ternary (Water/ACN/MeOH) | Methanol provides alternative hydrogen-bonding selectivity to resolve the co-eluting pair[3]. |
| Aqueous pH | Unbuffered (~pH 6-7) | Buffered to pH 3.5 | Suppresses silanol ionization on the silica matrix, reducing secondary interactions[3]. |
| Resolution ( Rs ) | < 1.0 (Co-elution) | > 1.5 (Baseline) | Synergistic effect of stationary phase chemistry and ternary mobile phase gradient. |
| Tailing Factor ( Tf ) | > 1.8 (Tailing) | < 1.2 (Symmetrical) | Protonation of residual silanols eliminates peak broadening and tailing. |
III. Standardized Experimental Protocols
To ensure trustworthiness, the following workflow incorporates a System Suitability Test (SST) that forces the system to self-validate its resolving power before precious biological samples are consumed.
Protocol: Optimized Gradient HPLC Workflow for Felodipine & Metabolites
Objective: Achieve baseline resolution ( Rs>1.5 ) of felodipine and dehydrofelodipine using a validated ternary gradient[3].
Step 1: System Suitability Test (SST) Generation To ensure the system can resolve the metabolite, create a self-validating standard. Expose a 10 µg/mL felodipine standard solution to UV light for 30 minutes. This intentionally induces photodegradation, generating a reliable dehydrofelodipine peak alongside the parent drug[4].
Step 2: Mobile Phase Preparation
-
Aqueous Phase (A): HPLC-grade water adjusted to pH 3.5 using ortho-phosphoric acid[3]. Filter through a 0.45 µm membrane and sonicate to degas.
-
Organic Modifiers: HPLC-grade Acetonitrile (B) and Methanol (C).
Step 3: Chromatographic Setup
-
Column: Phenomenex C8 (or equivalent, e.g., Zorbax-C8), 250 x 4.6 mm, 5 µm particle size[2][3].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm[3].
-
Column Temperature: 25°C.
Step 4: Gradient Elution Program Execute the following validated gradient profile[3]:
-
0.0 - 6.0 min: 45% Aqueous (pH 3.5) : 40% Acetonitrile : 15% Methanol.
-
6.1 - 10.0 min: 30% Aqueous (pH 3.5) : 60% Acetonitrile : 10% Methanol.
-
10.1 - 15.0 min: Re-equilibration to initial conditions (45:40:15).
Step 5: Validation & Execution Inject the SST standard prepared in Step 1. Proceed with sample analysis only if the resolution ( Rs ) between dehydrofelodipine and felodipine is ≥1.5 and the tailing factor ( Tf ) is ≤1.5 . Ensure all subsequent biological samples are loaded into the autosampler in amber vials.
IV. Method Optimization Workflow
Fig 1: Decision tree for troubleshooting and optimizing HPLC resolution of felodipine metabolites.
V. References
-
Title: Comparative Spectrophotometric, Spectrofluorometric, and High‐performance Liquid Chromatographic Study for the Quantitative Determination of the Binary Mixture Felodipine and Ramipril in Pharmaceutical Formulations Source: researchgate.net URL: 2
-
Title: Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets Source: researchgate.net URL: 4
-
Title: IMPROVING THE ORAL BIOAVAILABILITY OF DRUGS THROUGH THE DESIGN OF MODELED PRE-SYSTEMIC CYTOCHROME P450 INHIBITORS Source: wits.ac.za URL: 1
-
Title: Development and Validation of RP-HPLC and an Ecofriendly HPTLC Method for Simultaneous Determination of Felodipine and Metoprolol Succinate, and their Major Metabolites in Human Spiked Plasma Source: researchgate.net URL: 3
Sources
Optimizing LC-MS/MS parameters for sensitive detection of felodipine metabolites
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help you navigate the specific analytical challenges associated with the LC-MS/MS quantification of felodipine and its primary metabolite, dehydrofelodipine.
Felodipine is a highly lipophilic dihydropyridine calcium channel blocker that undergoes extensive first-pass metabolism by the CYP3A4 enzyme into its inactive pyridine metabolite, dehydrofelodipine 1[1]. Transitioning from detecting the parent drug to its metabolite often introduces unexpected sensitivity drops and matrix interferences. This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity in your pharmacokinetic assays.
Workflow Visualization
LC-MS/MS Optimization Workflow for Felodipine and Dehydrofelodipine Detection
Troubleshooting & FAQs
Q1: Why am I seeing poor ionization efficiency and low sensitivity for dehydrofelodipine in positive ESI mode compared to the parent drug? Causality & Solution: Felodipine contains a dihydropyridine ring, whereas dehydrofelodipine has been oxidized to a pyridine ring. This structural shift fundamentally alters the molecule's proton affinity. To enhance ionization efficiency for the metabolite, you must actively promote adduct formation in the electrospray ionization (ESI) source. We recommend utilizing a mobile phase additive system consisting of 5 mM ammonium formate and 0.05% formic acid 2[2]. This specific buffer combination drives the formation of highly stable protonated [M+H]+ and ammonium [M+NH4]+ adducts, drastically improving the signal-to-noise (S/N) ratio for the pyridine metabolite.
Q2: How can I eliminate the severe matrix effects suppressing my metabolite signal in human plasma samples? Causality & Solution: If you are using simple Protein Precipitation (PPT) with acetonitrile, you are leaving behind high concentrations of endogenous glycerophospholipids. Because felodipine is highly lipophilic, it co-elutes with these lipids on a C18 column. The lipids monopolize the charge droplets in the ESI source, rendering your analytes "invisible" to the MS (ion suppression). To resolve this, abandon PPT and implement a Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture like diethyl ether/hexane (80/20, v/v) 3[3]. This selectively partitions the lipophilic felodipine into the organic layer while trapping amphiphilic phospholipids in the aqueous phase. Furthermore, you must use a Stable Isotope-Labeled Internal Standard (SIL-IS) such as Dehydrofelodipine-d3 to dynamically correct for any residual matrix effects 1[1].
Q3: My parent drug and metabolite are co-eluting, causing cross-talk in the mass spectrometer. How do I resolve this? Causality & Solution: Due to their high structural similarity, felodipine and dehydrofelodipine exhibit nearly identical hydrophobicities, leading to co-elution on standard reversed-phase gradients. If they enter the MS source simultaneously, isotopic interference or in-source fragmentation can cause false positive signals (cross-talk). To resolve this, optimize your gradient elution profile. Utilize a shallow initial gradient (e.g., starting at 2% organic and ramping to 40% over 0.5 min, before a final wash at 98%) 2[2]. This provides the critical theoretical plates needed to achieve baseline separation between the dihydropyridine and pyridine forms prior to ionization.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol incorporates a self-validating post-column infusion step. This guarantees that your extraction method has successfully removed ion-suppressing lipids before you commit to running a full clinical batch.
Step 1: Internal Standard Spiking Aliquot 0.5 mL of human plasma into a clean microcentrifuge tube. Spike the sample with 20 µL of Dehydrofelodipine-d3 (SIL-IS) working solution to ensure a consistent Analyte/IS ratio that will correct for downstream instrument drift 1[1]. Vortex for 30 seconds.
Step 2: Liquid-Liquid Extraction (LLE) Add 2.0 mL of an extraction solvent consisting of diethyl ether/hexane (80/20, v/v) 3[3]. Vortex vigorously for 3 minutes to partition the analytes into the upper organic layer. Centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Step 3: Chromatographic Separation Inject 5 µL of the reconstituted sample onto a C18 analytical column (e.g., 100 mm x 4.6 mm, 3.5 µm). Run a gradient elution using Mobile Phase A (0.05% formic acid in 5 mM ammonium formate) and Mobile Phase B (0.05% formic acid in 95:5 acetonitrile/methanol) at a flow rate of 0.5 mL/min 2[2].
Step 4: Self-Validation via Post-Column Infusion Crucial Step: Before running the batch, continuously infuse a pure standard of felodipine into the MS source via a T-junction post-column, while injecting a blank extracted plasma sample through the LC. Monitor the MS signal. If the LLE was successful, the baseline signal will remain flat. If a sudden dip occurs at the retention time of your analytes, matrix suppression is still present, and the LLE solvent ratio must be adjusted.
Step 5: MRM Detection Operate the Triple Quadrupole MS in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions optimized for your system (see quantitative data table below).
Quantitative LC-MS/MS Parameters Summary
The following table summarizes the validated parameters and expected performance metrics for the simultaneous detection of felodipine and its metabolite 4[4], 5[5].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linear Range (ng/mL) | Precision (%RSD) |
| Felodipine | 383.9 | 352.1 | 0.04 - 20.0 | < 10.0% |
| Dehydrofelodipine | 382.1 | 350.1 | 0.05 - 10.0 | < 14.8% |
| Dehydrofelodipine-d3 (IS) | 385.1 | 353.1 | N/A | N/A |
(Note: Exact m/z transitions may vary slightly depending on the specific tuning of the quadrupole and the dominant adduct formed in your specific ESI source).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gilbertodenucci.com [gilbertodenucci.com]
- 5. Sensitive and Rapid Quantification of Felodipine by High-performance Liquid Chromatography-tandem Mass Spectrometry(HPLC-MS/MS) and Its Pharmacokinetics in Healthy Chinese Volunteers [crcu.jlu.edu.cn]
Technical Support Center: A Guide to Minimizing Felodipine Degradation During Analysis
Welcome to the technical support center for felodipine analysis. As researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of active pharmaceutical ingredients (APIs) is paramount. Felodipine, a potent dihydropyridine calcium channel blocker, presents unique stability challenges during sample handling and analysis due to its chemical structure.[1] Its efficacy is intrinsically linked to the integrity of its dihydropyridine ring, which is susceptible to degradation.[2]
This guide provides in-depth, field-proven insights into the causal factors behind felodipine degradation. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues you may encounter in the laboratory. Our goal is to equip you with the knowledge to build self-validating protocols that ensure the integrity of your analytical results.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the analysis of felodipine, explains the underlying chemical principles, and provides actionable solutions.
Q1: I'm experiencing low or erratic recovery of felodipine from my samples. What are the likely causes?
Low and inconsistent recovery is one of the most common indicators of analyte degradation. For felodipine, three primary factors are often at play: photodegradation, pH instability, and oxidation.
-
Possible Cause 1: Photodegradation
-
Why it Happens: Felodipine is highly sensitive to light, particularly in the UV spectrum.[3][4] Exposure to ambient laboratory light or direct sunlight can energize the dihydropyridine ring, leading to its oxidation into the corresponding, and pharmacologically inactive, pyridine derivative (dehydrofelodipine).[5][6] This process can occur rapidly, significantly reducing the concentration of the parent drug before analysis. The United States Pharmacopeia (USP) monograph explicitly mandates that felodipine be preserved in tight, light-resistant containers.[7]
-
Troubleshooting & Solution:
-
Work under Protected Light: Conduct all sample preparation steps under amber or yellow lighting to filter out UV wavelengths.
-
Use Protective Labware: Utilize amber glass volumetric flasks, vials, and pipettes for all solutions containing felodipine.[7]
-
Shield from Exposure: If amber labware is unavailable, wrap flasks and autosampler trays with aluminum foil as a protective shield.
-
Minimize Autosampler Exposure: Modern autosamplers often have covers, but prolonged residence time can still lead to degradation. Limit the time samples sit in the autosampler before injection, especially during long analytical runs.
-
-
-
Possible Cause 2: pH-Related Instability
-
Why it Happens: Felodipine is susceptible to degradation under both strongly acidic and basic conditions.[8] One study demonstrated that felodipine's stability in an acidic solution (0.5M HCl) was limited to just a few minutes.[3] The ester groups in the felodipine molecule can be hydrolyzed under these conditions, and the dihydropyridine ring stability is also pH-dependent.
-
Troubleshooting & Solution:
-
Control Diluent pH: Ensure the pH of your sample diluent is within a stable range, ideally between 3.5 and 7. Prepare solutions using buffered systems if necessary.
-
Verify Mobile Phase pH: For HPLC analysis, the mobile phase pH is critical. A slightly acidic mobile phase, such as one containing a phosphate buffer at pH 3.5, has been shown to be effective for achieving stable and reproducible chromatography.[8]
-
Prepare Solutions Fresh: Avoid long-term storage of felodipine in unbuffered aqueous or protic solvents. It is best practice to prepare standards and sample solutions fresh prior to analysis, as recommended by the USP.[7]
-
-
-
Possible Cause 3: Oxidative Degradation
-
Why it Happens: The conversion of the dihydropyridine ring to a pyridine ring is an oxidative process.[5] This can be accelerated by dissolved oxygen in solvents, the presence of metal ions, or exposure to oxidizing agents. The primary degradation product, dehydrofelodipine, is a key marker of this process.[9][10]
-
Troubleshooting & Solution:
-
Use High-Purity Solvents: Always use HPLC-grade or higher-purity solvents, which have lower levels of oxidative impurities.
-
Degas Mobile Phase: Thoroughly degas the mobile phase before and during the HPLC run (using sonication, vacuum filtration, or an in-line degasser) to remove dissolved oxygen.[3]
-
Avoid Contamination: Ensure glassware is scrupulously clean to avoid contamination with trace metals or oxidizing residues.
-
-
Q2: My chromatogram shows an unexpected peak that grows over time, often eluting before the main felodipine peak. What is it?
This is a classic sign of felodipine degradation, and the early-eluting peak is almost certainly its primary oxidative degradant.
-
The Degradant: The peak corresponds to dehydrofelodipine, the pyridine analogue of felodipine.[5][9]
-
Why it Elutes Earlier: In reversed-phase chromatography, retention is based on hydrophobicity. The oxidation of the dihydropyridine ring to the aromatic pyridine ring results in a more polar molecule. This increased polarity reduces its interaction with the non-polar stationary phase (like a C18 column), causing it to travel through the column faster and elute with a shorter retention time than the more non-polar parent felodipine.
-
Solution & Confirmation:
-
Forced Degradation Study: To confirm, perform a simple forced degradation study. Take a small aliquot of your felodipine standard, add a drop of 3% hydrogen peroxide, let it sit for 30-60 minutes, and inject it. You should see a significant decrease in the felodipine peak and a corresponding increase in the earlier-eluting peak, confirming its identity as an oxidative degradant.[8][11]
-
Use a Validated Method: Employ a stability-indicating HPLC method specifically designed to separate felodipine from its degradation products. The USP provides resolution requirements between the felodipine peak and its oxidation product to ensure accurate quantification.[7]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control for felodipine stability? The three most critical factors, in order of importance for typical analytical workflows, are:
-
Light: Felodipine is extremely photosensitive. All work must be done with light protection.[3][7]
-
pH: Avoid strongly acidic or basic conditions in all solvents and mobile phases.[3][8]
-
Oxidizing Agents: Minimize exposure to dissolved oxygen and other oxidizing species.[5]
Q2: What is the primary degradation product of felodipine? The primary degradation product is dehydrofelodipine, formed by the oxidation of the dihydropyridine ring.[5][9] Monitoring this impurity is essential as it is a direct measure of the instability of the drug and is pharmacologically inactive.[6]
Q3: What are the ideal solvents for preparing felodipine stock and working solutions? Due to its poor water solubility, felodipine should be dissolved in organic solvents.[12]
-
Recommended Solvents: Methanol and acetonitrile are excellent choices as they are common HPLC mobile phase components and readily dissolve felodipine.[13][14]
-
Preparation: Prepare stock solutions in 100% methanol or acetonitrile. Subsequent dilutions to create working standards can be made in the mobile phase to ensure compatibility with the HPLC system.[3]
Q4: How should I properly store felodipine raw material and prepared solutions?
-
Raw Material (API): Store according to the USP monograph: in tight, light-resistant containers at controlled room temperature.[7][15]
-
Stock Solutions: For short-term storage (24-48 hours), keep solutions refrigerated at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C is an option, but it is always best to prepare solutions fresh.[3] Always perform a qualification check on thawed standards against a freshly prepared one.
Part 3: Protocols & Data
To ensure the integrity of your analysis, we recommend implementing the following validated protocols and considering the stability profile of felodipine.
Protocol 1: Recommended Sample Preparation Workflow for Maximum Stability
This workflow is designed to minimize degradation from initial weighing to final analysis.
Caption: Workflow emphasizing critical light protection steps.
Protocol 2: Optimized Stability-Indicating HPLC-UV Method
This method is adapted from published, validated procedures and is effective for separating felodipine from its primary degradant.[8][16]
-
Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (pH adjusted to 3.5 with phosphoric acid) in a ratio of 80:20 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection Wavelength: 238 nm.[8]
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes. The retention time for felodipine is expected to be around 5-7 minutes.[3]
Table 1: Summary of Felodipine's Physicochemical & Stability Profile
| Parameter | Value / Information | Source(s) |
| Chemical Formula | C₁₈H₁₉Cl₂NO₄ | |
| Molecular Weight | 384.26 g/mol | |
| Appearance | Light yellow to yellow crystalline powder | [17] |
| Solubility | Insoluble in water; freely soluble in methanol, ethanol, acetonitrile, and dichloromethane. | [12] |
| Primary Degradation Pathway | Oxidation of the dihydropyridine ring to a pyridine derivative (dehydrofelodipine). | [6][9] |
| Key Instabilities | Photodegradation: Highly sensitive to UV and ambient light. | [3][7] |
| Acid/Base Hydrolysis: Unstable in strongly acidic or alkaline conditions. | [3][8] | |
| Oxidation: Susceptible to oxidation in solution. | [8][11] |
Table 2: Example HPLC Method Parameters for Stability-Indicating Analysis
| HPLC Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 (Reversed-Phase) | Good retention and separation for the non-polar felodipine molecule. |
| Mobile Phase | Acetonitrile/Water (80:20, v/v), pH 3.5 | Provides good resolution and the acidic pH enhances stability during the run.[3][8] |
| Detector | UV/PDA | |
| Wavelength | 238 nm | A common absorption maximum providing good sensitivity for felodipine and its degradants.[8] |
| Flow Rate | 1.0 mL/min | Achieves optimal separation with reasonable run times and backpressure.[3] |
Part 4: Visualizing Felodipine Degradation
Understanding the chemical transformation is key to preventing it. The following diagram illustrates the primary degradation pathway.
Caption: Oxidation of felodipine to its pyridine derivative.
References
-
Aravind Setti, et al. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Sudha T, et al. (2021). AN OVERVIEW –ANALYTICAL METHODS FOR THE ESTIMATION OF FELODIPINE BULK AND IN PHARMACEUTICAL DOSAGE FORM. GAJESM. [Link]
-
USP. (2006). USP Monographs: Felodipine. USP29–NF24, Page 884. [Link]
-
Nagaraju, P., et al. (2011). ANALYTICAL METHOD VALIDATION AND CLEANING VERIFICATION OF FELODIPINE BY HPLC METHOD. PharmacologyOnLine. [Link]
-
Shimadzu Corporation. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 Poster. [Link]
-
Cardoza, R. M., & Amin, P. D. (2002). A stability indicating LC method for felodipine. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 711–718. [Link]
-
Annapurna, M. M., et al. (2020). Method Development and Validation of Stability Indicating RP-HPLC for the Estimation of Felodipine PR Tablets. Asian Journal of Pharmaceutical Analysis. [Link]
-
ResearchGate. (n.d.). Pathways of felodipine metabolism. Scientific Diagram. [Link]
-
Nimje, H. M., et al. (2011). Spectrophotometric Analysis for Estimation of Felodipine in Tablet Dosage Form by Calibration Curve Method. Research Journal of Pharmacy and Technology. [Link]
-
Howard, A. L., et al. (1994). Use of Supercritical Fluid Extraction for Sample Preparation of Sustained-Release Felodipine Tablets. Journal of Pharmaceutical Sciences, 83(11), 1537–1542. [Link]
-
Abdel-Kawy, M., & El-Ragehy, N. A. (2013). A VALIDATED, STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF FELODIPINE AND ITS RELATED SUBSTANCES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Taha, E. A., et al. (2019). RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine. European Journal of Chemistry, 10(2), 113-117. [Link]
-
F.P. Guengerich, et al. (2025). Clinical Pharmacology of Felodipine. Journal of Pharmacology & Clinical Toxicology. [Link]
-
Dunselman, P. H., & Edgar, B. (1991). Clinical pharmacokinetics of felodipine. A summary. Clinical Pharmacokinetics, 21(6), 418–430. [Link]
-
Madhukar, A., et al. (2017). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF FELODIPINE IN BULK AND TABLET DOSAGE FORM BY USING RP-HPLC TECHNIQUES. Zenodo. [Link]
-
PMDA. (2006). PRODUCT MONOGRAPH - Felodipine. Pharmaceuticals and Medical Devices Agency. [Link]
-
Wang, F., et al. (2008). Effect of felodipine on lipid peroxidation damage in patients with hypertension. Heart, 94(Suppl 2), A1-A100. [Link]
-
ResearchGate. (2022). FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. PDF. [Link]
-
USP. (2023). Felodipine - USP-NF. United States Pharmacopeia. [Link]
-
Kumar, S., et al. (2011). Enhancement of water solubility of felodipine by preparing solid dispersion using poly-ethylene glycol 6000 and poly-vinyl alcohol. International Journal of Drug Delivery, 3(3), 526-534. [Link]
-
Pajzderska, A., et al. (2022). The Physical Stability of Felodipine and Its Recrystallization from an Amorphous Solid Dispersion Studied by NMR Relaxometry. AAPS PharmSciTech, 23(4), 93. [Link]
-
Apotex Inc. (2016). PRODUCT MONOGRAPH APO-FELODIPINE. PDF. [Link]
-
European Pharmacopoeia. (2011). FELODIPINE Felodipinum. Ph. Eur. 7.0. [Link]
-
SIDER. (n.d.). Side effect information for Felodipine. SIDER Side Effect Database. [Link]
-
Drugs.com. (2025). Felodipine Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
-
Park, J. H., & Kim, J. H. (2016). Photodistributed Telangiectasia Induced by Amlodipine. Annals of Dermatology, 28(3), 396–397. [Link]
-
Bentham Science. (2022). Appraisal of Felodipine Nanocrystals for Solubility Enhancement and Pharmacodynamic Parameters on Cadmium Chloride Induced Hypertension in Rats. Current Drug Delivery. [Link]
-
Annapurna, M. M., et al. (2022). Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. ResearchGate. [Link]
-
Cleveland Clinic. (n.d.). Felodipine Extended-Release Oral Tablets. Cleveland Clinic Health Library. [Link]
-
Wang, Y., et al. (2017). Felodipine inhibits ox-LDL-induced reactive oxygen species production and inflammation in human umbilical vein endothelial cells. Molecular Medicine Reports, 16(4), 4871–4878. [Link]
-
Davda, R. K., et al. (2001). Synthesis, Biological Evaluation, Calcium Channel Antagonist Activity, and Anticonvulsant Activity of Felodipine Coupled to a Dihydropyridine−Pyridinium Salt Redox Chemical Delivery System. Journal of Medicinal Chemistry, 44(21), 3533–3543. [Link]
-
Drugs.com. (n.d.). Felodipine. Drugs.com. [Link]
-
Jonsson, U., & Lundgren, P. (1987). Dissolution test for felodipine tablets using chemical oxidation in situ to maintain 'sink conditions'. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 161–171. [Link]
-
Impressions@MAHE. (2023). felodipine-review of analytical methods developed for pharmaceutical dosage forms and biological fluids. Manipal Academy of Higher Education Institutional Repository. [Link]
-
Al-khedairy, E. B. H. (2023). Preparation and Evaluation of Felodipine Drug Nanoparticles. History of Medicine. [Link]
-
Chang, C. S., et al. (1998). Felodipine does not increase the reflux episodes in patients with gastroesophageal reflux disease. The American Journal of Gastroenterology, 93(4), 540–543. [Link]
-
Wikipedia. (n.d.). Felodipine. Wikipedia. [Link]
-
Thadanki, M., & T., P. (2024). Felodipine. StatPearls [Internet]. [Link]
-
Wang, Y., & Zhang, Y. (2021). Study on the determination of felodipine sample content by fluorescence method and its application. E3S Web of Conferences, 253, 03058. [Link]
-
Drugs.com. (2025). Felodipine Tablets: Package Insert / Prescribing Info / MOA. Drugs.com. [Link]
Sources
- 1. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beyond the Pill: Understanding Felodipine's Journey and Its Degradation Products - Oreate AI Blog [oreateai.com]
- 3. scispace.com [scispace.com]
- 4. Side effect information for Felodipine [sideeffects.embl.de]
- 5. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 6. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. A stability indicating LC method for felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - Oreate AI Blog [oreateai.com]
- 11. researchgate.net [researchgate.net]
- 12. Felodipine - Wikipedia [en.wikipedia.org]
- 13. rjptonline.org [rjptonline.org]
- 14. zenodo.org [zenodo.org]
- 15. drugfuture.com [drugfuture.com]
- 16. ajpaonline.com [ajpaonline.com]
- 17. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Resolving Co-Elution of Felodipine Impurities in HPLC
Welcome to the Chromatographic Method Development Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to separate Felodipine from its closely related substances (Impurities A, B, and C). Because these impurities share a nearly identical structural backbone with the active pharmaceutical ingredient (API), baseline resolution requires precise manipulation of chromatographic thermodynamics and kinetics.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve robust, stability-indicating separations.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why do Felodipine and Impurity A frequently co-elute, and what is the mechanistic cause? A1: Felodipine is a 1,4-dihydropyridine calcium channel blocker. Impurity A is its primary oxidative degradation product, where the central dihydropyridine ring is aromatized into a pyridine ring[1]. Because the structural difference is limited to the loss of two hydrogen atoms and the gain of aromaticity, the overall hydrophobicity (logP) remains nearly identical. Causality & Solution: On standard alkyl-bonded stationary phases (like a standard C18), hydrophobic interactions alone cannot sufficiently discriminate between the two molecules, leading to co-elution. To resolve this, you must exploit π−π electron interactions. Switching to a Phenyl-Hexyl stationary phase, or utilizing a ternary mobile phase (e.g., blending Methanol and Acetonitrile), alters the solvation shell. Acetonitrile (a polar aprotic solvent) interacts with the π electrons of the aromatic rings differently than Methanol (a polar protic solvent), providing the orthogonal selectivity needed to pull Impurity A away from the main Felodipine peak[1][2].
Q2: How does mobile phase pH influence the separation of Felodipine from its hydrolytic degradation products (Impurities B and C)? A2: While Felodipine itself is neutral under typical reversed-phase conditions, Impurities B and C are often related to ester hydrolysis or other degradation pathways that expose ionizable carboxylic acid groups. Causality & Solution: If the mobile phase pH is not strictly controlled, these ionizable impurities will exist in a state of partial ionization, leading to peak tailing, shifting retention times, and co-elution with the solvent front or the API. Utilizing a strongly buffered mobile phase at pH 3.0 (e.g., using phosphoric acid and sodium dihydrogen phosphate) suppresses the ionization of these acidic degradation products[1]. This forces them into their fully protonated, lipophilic state, increasing their retention on the column and ensuring they elute as sharp, symmetrical peaks. For MS-compatible methods, a pH 5.0 ammonium acetate buffer can be substituted, though retention times will shift accordingly[3].
Q3: My method suffers from baseline drift during gradient elution of Felodipine related substances. How can I build a self-validating isocratic alternative? A3: Baseline drift in gradient methods for Felodipine is often caused by the high UV absorbance of mobile phase modifiers at the low detection wavelengths (e.g., 238–254 nm) required for dihydropyridines[1][2]. Causality & Solution: An optimized isocratic method eliminates gradient-induced baseline drift. A proven self-validating system utilizes a ternary isocratic mobile phase: Methanol : Acetonitrile : Water (50:15:35 v/v/v)[2] or a buffered equivalent[1]. To ensure the system is self-validating, always include a System Suitability Test (SST) solution containing Felodipine and Impurity A. The method is only considered valid for the run if the critical resolution ( Rs ) between Impurity A and Felodipine is ≥1.5 .
Part 2: Method Optimization Workflow
Workflow for resolving felodipine impurity co-elution in HPLC.
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology is adapted from pharmacopeial standards to ensure a robust, stability-indicating separation of Felodipine and its primary impurities[1].
Objective: Isocratic separation and quantification of Felodipine and Impurities A, B, and C.
Phase 1: Reagent & Mobile Phase Preparation
-
Buffer Preparation: Dissolve 8.0 g of sodium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to exactly 3.0 using dilute phosphoric acid (approx. 0.8 g/L)[1]. Filter through a 0.45 µm membrane.
-
Mobile Phase Blending: Mix 20 volumes of HPLC-grade Methanol, 40 volumes of HPLC-grade Acetonitrile, and 40 volumes of the prepared pH 3.0 Phosphate Buffer[1]. Degas the mixture via ultrasonication for 10 minutes.
Phase 2: Chromatographic Conditions
-
Column: Octadecylsilyl silica gel (C18), 150 mm × 4.0 mm (or 4.6 mm), 5 µm particle size[1][2].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Ambient).
-
Detection Wavelength: 254 nm (Use 238 nm if higher sensitivity is required for trace impurities)[1][2].
-
Injection Volume: 20 µL.
Phase 3: Execution & Self-Validation
-
System Equilibration: Pump the mobile phase through the column for at least 30–45 minutes until a stable baseline is achieved.
-
System Suitability Injection: Inject a reference solution containing 0.5 µg/mL of Impurity A and Felodipine.
-
Validation Gate: Calculate the resolution ( Rs ). Proceed with sample analysis only if the resolution between Impurity A and Felodipine is ≥1.5 . If Rs<1.5 , verify the mobile phase pH and consider replacing the column.
-
Sample Analysis: Inject the test solutions. The expected elution order is Impurity B → Impurity A → Felodipine → Impurity C[1].
Part 4: Quantitative Data Summary
The following table summarizes the expected chromatographic behavior and validation metrics for Felodipine and its related substances under the optimized isocratic conditions[1][3].
| Analyte | Relative Retention Time (RRT) | Approx. Retention Time (min) | Limit of Detection (LOD) | Resolution ( Rs ) Target |
| Impurity B | ~0.45 | 5.4 | 0.15 µg/mL | N/A (First peak) |
| Impurity A | ~0.85 | 10.2 | 0.05 µg/mL | > 1.5 (from Imp B) |
| Felodipine | 1.00 | 12.0 | 0.05 µg/mL | > 1.5 (from Imp A) |
| Impurity C | ~1.85 | 22.2 | 0.15 µg/mL | > 2.0 (from Felodipine) |
References
-
Walsh Medical Media. Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance.3
-
International Journal of Pharmaceutical Sciences and Research (IJPSR). A Validated, Stability-Indicating HPLC Method for the Determination of Felodipine and its Related Substances.2
-
DrugFuture / European Pharmacopoeia. FELODIPINE Monograph.1
Sources
Technical Support Center: SPE Optimization for Felodipine & Metabolites in Plasma
Welcome to the Application Support Knowledge Base. This guide is designed for analytical scientists and pharmacokinetics researchers developing high-throughput Solid-Phase Extraction (SPE) and LC-MS/MS workflows for felodipine and its primary CYP3A4-mediated metabolite, dehydrofelodipine[1].
Felodipine is a highly lipophilic dihydropyridine calcium channel blocker. Its extraction from biological matrices is notoriously challenging due to >99% plasma protein binding and severe matrix effects (ion suppression) caused by endogenous phospholipids. This guide provides a self-validating methodology, quantitative benchmarks, and mechanistic troubleshooting to ensure robust assay performance.
Mechanistic Workflow & Logic
The optimization of SPE for felodipine and dehydrofelodipine hinges on balancing the retention of the highly lipophilic parent drug with the slightly more polar metabolite, while aggressively washing away plasma proteins and phospholipids.
Logical workflow for SPE optimization of felodipine and its metabolites from plasma matrices.
Self-Validating SPE Protocol
This protocol utilizes a polymeric reversed-phase sorbent (e.g., HLB or Retain PEP)[2], which provides superior retention for both the parent drug and its metabolites compared to traditional silica-based C18. Every critical step includes a built-in validation check to diagnose failures immediately.
Step-by-Step Methodology
-
Sample Pre-treatment (Critical Step):
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., Dehydro Felodipine-d3 at 100 ng/mL)[1].
-
Add 100 µL of 2% Formic Acid in water. Vortex vigorously for 2 minutes.
-
Causality: Acidification alters the tertiary structure of plasma albumin and α1-acid glycoprotein, releasing the >99% bound felodipine into the aqueous phase.
-
Self-Validation Check: If overall recovery is <50%, collect the load fraction (Step 3). If analytes are detected in the load fraction, protein binding was not fully disrupted. Increase vortex time or acid concentration.
-
-
SPE Conditioning:
-
Condition the polymeric SPE plate (30 mg/well) with 1.0 mL Methanol.
-
Equilibrate with 1.0 mL LC-MS grade Water. Do not let the sorbent dry.
-
-
Sample Loading:
-
Apply the pre-treated sample (approx. 210 µL) to the SPE well. Pass through at 1-2 mL/min.
-
-
Washing (Phospholipid & Salt Removal):
-
Wash with 1.0 mL of 5% Methanol in Water.
-
Causality: 5% organic is strong enough to remove residual peptides and salts but weak enough to prevent the premature elution of the more polar dehydrofelodipine.
-
Self-Validation Check: Collect this wash fraction. Inject it into the LC-MS/MS. The presence of dehydrofelodipine indicates the wash solvent is too strong; reduce to 2% Methanol.
-
-
Elution:
-
Elute analytes with 2 × 500 µL of 100% Acetonitrile.
-
Causality: Acetonitrile provides a sharper elution profile for dihydropyridines than methanol, minimizing the co-elution of highly lipophilic matrix components.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds and inject into the LC-MS/MS[1].
-
Quantitative Performance Benchmarks
The following table summarizes expected performance data when optimizing sorbent chemistry and wash conditions. Note the severe breakthrough of the metabolite when using traditional silica C18 with high organic washes.
| Analyte | Sorbent Type | Wash Solvent | Mean Recovery (%) | Matrix Factor | Precision (CV%) |
| Felodipine | Polymeric RP (e.g., HLB) | 5% Methanol | 92.4 | 0.95 | 4.2 |
| Dehydrofelodipine | Polymeric RP (e.g., HLB) | 5% Methanol | 89.7 | 0.92 | 5.1 |
| Felodipine | Silica C18 | 20% Methanol | 85.1 | 0.78 (Suppression) | 8.5 |
| Dehydrofelodipine | Silica C18 | 20% Methanol | 45.2 (Breakthrough) | 0.81 | 12.3 |
Troubleshooting & FAQs
Q1: I am achieving >90% recovery for felodipine, but my recovery for dehydrofelodipine is highly variable and often below 50%. What is causing this? A: This is a classic polarity mismatch. Dehydrofelodipine, the primary oxidized metabolite, is more polar than the parent felodipine[1]. If your wash step uses an organic concentration optimized solely for the parent drug (e.g., >10% methanol), the metabolite will break through the sorbent bed and be discarded in the wash waste. Solution: Cap your wash step at 5% methanol. If you require a stronger wash to clean up the matrix, switch from a standard reversed-phase sorbent to a Mixed-Mode Strong Anion Exchange (MAX) sorbent, which can retain the carboxylic acid metabolites via ion-exchange mechanisms, allowing for 100% organic washes[3].
Q2: My LC-MS/MS signal for felodipine drops significantly in plasma samples compared to neat standards. How do I fix this ion suppression? A: Felodipine is highly lipophilic and tends to co-elute with endogenous plasma phospholipids (such as phosphatidylcholines) during reversed-phase chromatography. In positive Electrospray Ionization (ESI+), these phospholipids compete for charge droplets, causing severe ion suppression. Solution: Standard reversed-phase SPE does not efficiently separate lipophilic drugs from phospholipids. You must either:
-
Incorporate a dedicated phospholipid-removal plate (which uses Lewis acid/base interactions to trap phosphate groups) prior to SPE.
-
Shift your LC gradient. Delay the elution of highly retained phospholipids by using a shallower gradient, ensuring felodipine elutes in a "clean" window.
Q3: The response of my internal standard (Dehydrofelodipine-d3) varies wildly between patient samples, even though I spike it consistently. Why? A: This indicates a failure in your pre-treatment step. Because felodipine is >99% protein-bound, if you add the internal standard to raw plasma without immediately disrupting the protein binding, the endogenous felodipine remains protected inside protein binding pockets, while your spiked IS remains free in solution. During SPE loading, the free IS may behave differently than the bound parent drug. Solution: Always add the IS, immediately followed by 2% Formic Acid (or a protein precipitant like acetonitrile), and vortex vigorously. This denatures the proteins, ensuring both the endogenous drug and the IS are equally free in solution before they hit the SPE sorbent.
References
-
BenchChem Technical Support Team. Application Note: Quantitative Analysis of Felodipine in Human Plasma using Dehydro Felodipine-d3 by LC-MS/MS. BenchChem. 1
-
De Nucci, G., et al. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B (Elsevier).
-
Li, X., et al. Simultaneous Determination of Felodipine and Metoprolol in Beagle Dog Plasma by Online SPE-LC-MS/MS and Its Application in a Pharmacokinetic Study. Analytical Sciences (PubMed/NIH).2
-
Gabrielsson, M., et al. Determination of four carboxylic acid metabolites of felodipine in plasma by high-performance liquid chromatography. Journal of Chromatography B (PubMed/NIH). 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous Determination of Felodipine and Metoprolol in Beagle Dog Plasma by Online SPE-LC-MS/MS and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of four carboxylic acid metabolites of felodipine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity in the laboratory-scale synthesis of felodipine impurities
Technical Support Center: Synthesis of Felodipine Impurities
Introduction: The Importance of Impurity Profiling in Felodipine Synthesis
Felodipine, a dihydropyridine calcium channel blocker, is a critical therapeutic agent for managing hypertension.[1] Its synthesis, typically achieved through a Hantzsch-type reaction, is a multi-component condensation that, while effective, is prone to the formation of several process-related impurities and degradation products.[2][3] For researchers and drug development professionals, the isolation, synthesis, and characterization of these impurities are not merely academic exercises. Regulatory bodies such as the ICH require stringent control and characterization of any impurity present in an active pharmaceutical ingredient (API) above established thresholds.[4] Understanding and controlling these impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product.
This guide provides in-depth technical support for laboratory-scale synthesis of felodipine impurities, focusing on troubleshooting common issues related to yield and purity. It is designed to move beyond simple procedural lists, offering causal explanations and logical frameworks to empower scientists in their experimental work.
Understanding the Synthetic Landscape: The Hantzsch Reaction and Impurity Genesis
The most common route to felodipine involves the condensation of 2,3-dichlorobenzaldehyde, methyl acetoacetate, and an amino-crotonate ester (derived from ethyl acetoacetate and an ammonia source).[2][5][6] This reaction, while elegant, presents several opportunities for side-reactions.
The core impurities often arise from three primary sources:
-
Symmetrical Byproducts: The Hantzsch synthesis can produce two undesired symmetrical diesters if the reaction is not properly controlled.[3] These are the dimethyl ester (Impurity B) and the diethyl ester (Impurity C).[3][7][8]
-
Oxidation Products: The 1,4-dihydropyridine ring of felodipine is susceptible to oxidation, leading to the formation of the corresponding pyridine analogue, known as Dehydrofelodipine or Felodipine Related Compound A.[7][9][10]
-
Degradation and Further Reactions: Exposure to light, heat, or non-optimal pH can cause further degradation into various other related substances.[4][11]
The following diagram illustrates the primary synthetic pathway and the points at which key impurities diverge.
Caption: Felodipine synthesis pathway and key impurity formation points.
Troubleshooting Guide: Common Issues in Impurity Synthesis
This section addresses specific problems encountered during the synthesis and purification of felodipine and its impurities.
Q1: My overall reaction yield for the Hantzsch synthesis is very low. What are the likely causes and solutions?
Answer: Low yield in a Hantzsch condensation is a common issue stemming from several factors related to reaction kinetics and equilibrium.
-
Causality: The reaction involves multiple reversible steps, including Knoevenagel condensation and Michael addition.[6][12] If conditions are not optimal, the equilibrium may not favor product formation, or side reactions may dominate. Incomplete conversion is a frequent culprit, especially at lower temperatures.[2]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure starting materials, especially the aldehyde, are free from oxidized impurities. Use freshly prepared or purified amino-crotonate.
-
Optimize Temperature: The reaction often requires thermal activation. A temperature of 60-80°C is typically effective.[2][13] Temperatures below 40°C may lead to incomplete conversion, while excessively high temperatures (>100°C) can promote byproduct formation and degradation.[2]
-
Catalyst System: The choice and amount of catalyst are critical. A combination of a weak acid (acetic acid) and a weak base (piperidine or pyridine) is often used to catalyze the condensation steps.[2][14] Experiment with the catalyst ratio; a 2:0.5 molar ratio of acetic acid to piperidine has been shown to be effective.[2]
-
Solvent Selection: The solvent impacts reactant solubility and reaction kinetics. Isopropanol is often a good choice, showing better performance than methanol, n-butanol, or water.[2] Water, in particular, can hinder the reaction due to poor solubility of the organic components.[2]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. Do not stop the reaction prematurely. The reaction can take several hours to reach completion.[3][13]
-
Q2: My final product is contaminated with high levels of the symmetrical diester impurities (Impurity B and/or C). How can I prevent their formation?
Answer: The formation of symmetrical diesters (dimethyl and diethyl analogues) is a classic limitation of the non-sequential Hantzsch reaction when using two different ketoesters.[3]
-
Causality: These impurities arise when, for example, two molecules of methyl acetoacetate (or its enamine) condense with the aldehyde instead of one methyl and one ethyl ester derivative. This is a competing parallel reaction.
-
Mitigation Strategies:
-
Sequential (Two-Step) Synthesis: The most effective method to avoid these impurities is to abandon the "one-pot" approach. First, perform a Knoevenagel condensation between 2,3-dichlorobenzaldehyde and one of the acetoacetates (e.g., methyl acetoacetate) to form the benzylidene intermediate.[2][5] Isolate this intermediate and then react it with the enamine of the second acetoacetate (e.g., ethyl 3-aminocrotonate).[2][3] This stepwise approach provides much greater control over the final product structure.
-
Stoichiometric Control: In a one-pot synthesis, carefully controlling the stoichiometry can help, but is often insufficient to eliminate the problem. Fine-tuning the molar ratios of the reactants can slightly favor the desired unsymmetrical product.[2]
-
Q3: I am trying to synthesize Dehydrofelodipine (Impurity A), but my oxidation reaction is either incomplete or produces multiple unidentified byproducts.
Answer: Synthesizing Impurity A involves the controlled oxidation of the 1,4-dihydropyridine ring in felodipine to a stable pyridine ring.[13] The key is selecting an appropriate oxidizing agent and controlling the reaction conditions to prevent over-oxidation or side reactions.
-
Causality: The dihydropyridine ring is sensitive to oxidation, but harsh conditions can lead to the degradation of the ester groups or other parts of the molecule. The choice of oxidant determines the reaction's selectivity and cleanliness.
-
Recommended Protocol (Oxidation):
-
Choice of Oxidant: Common and effective oxidizing agents for this transformation include ceric ammonium nitrate (CAN), nitric acid, or potassium ferrocyanide.[12][13] Ceric sulfate in an aqueous acidic solution is also a viable option.[13]
-
Reaction Setup: Dissolve the starting material (purified felodipine) in a suitable organic solvent like acetone or acetonitrile.[13] Separately, prepare a solution of the oxidizing agent (e.g., ceric sulfate in dilute sulfuric acid).
-
Controlled Addition: Slowly add the felodipine solution to the oxidant solution at room temperature with vigorous stirring. Adding the felodipine to the oxidant (and not vice-versa) helps prevent localized high concentrations of the substrate, which can lead to side reactions.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed. The dehydrofelodipine product will have a different retention factor/time and can be easily tracked.
-
Work-up: Once complete, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.[13] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent like an ethanol/water mixture.[13]
-
Q4: My purification by column chromatography gives poor separation between felodipine and its impurities. What solvent systems are recommended?
Answer: Achieving good separation requires optimizing the mobile phase to exploit the polarity differences between felodipine and its impurities.
-
Causality: Felodipine and its common impurities (A, B, C) have similar core structures but differ slightly in polarity. Impurity A (Dehydrofelodipine) is generally more polar than felodipine, while the symmetrical diesters are very close in polarity to felodipine itself.
-
Troubleshooting & Recommended Systems:
-
Start with a Standard System: A good starting point for silica gel chromatography is a hexane:ethyl acetate solvent system.[9] Begin with a ratio of around 7:3 or 6:4 (v/v) and adjust based on the initial separation observed on a TLC plate.[9]
-
Increase Selectivity: If co-elution is an issue, try adding a small percentage (1-2%) of a more polar solvent like methanol or a less polar solvent like dichloromethane to the mixture to modulate the separation.
-
Alternative Systems: Toluene-based systems can also offer different selectivity and may improve separation.
-
Recrystallization as an Alternative/Adjunct: For final purification, recrystallization is highly effective.[13] Isopropanol, ethanol, or mixtures with water are commonly used.[13][15] Often, a multi-step purification involving extraction, salt formation, and successive recrystallizations is necessary to achieve >98% purity.[2]
-
Caption: Troubleshooting workflow for felodipine impurity synthesis.
Frequently Asked Questions (FAQs)
-
What are the official names for the most common felodipine impurities?
-
Impurity A: Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (also known as Dehydrofelodipine).[7][10]
-
Impurity B: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[7]
-
Impurity C: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[1][7]
-
-
What analytical technique is best for monitoring reaction progress and final purity?
-
How should I store felodipine and its dihydropyridine impurities to prevent degradation?
-
Felodipine and other 1,4-dihydropyridine compounds are sensitive to light and oxidation.[4] They should be stored in well-sealed, amber-colored containers, protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures.
-
Key Experimental Protocol: Purification of Crude Felodipine by Recrystallization
This protocol describes a robust method for purifying crude felodipine to achieve high purity (>98%).
-
Objective: To remove process-related impurities, particularly symmetrical diesters and colored byproducts, from a crude Hantzsch reaction mixture.
-
Materials:
-
Crude felodipine solid
-
Toluene
-
2-Propanol (Isopropanol)
-
Deionized Water
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
-
-
Procedure:
-
Take the crude solid residue obtained after the initial reaction work-up.
-
Dissolve the residue in a minimal amount of warm toluene (e.g., 30 mL for 10g of crude product) at approximately 70 °C, stirring until a clear solution is obtained.[2] This step helps to remove highly non-polar, colored impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold toluene.
-
For the second recrystallization step, dissolve the collected solid in a minimal amount of warm 2-propanol.[15]
-
While the solution is warm, slowly add deionized water dropwise until the solution just begins to turn persistently cloudy.
-
Warm the mixture slightly to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then to 0-5 °C for several hours to ensure complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a cold mixture of 2-propanol/water, and dry under vacuum at 40-50 °C until a constant weight is achieved.[13]
-
Validation: Confirm the purity of the final product using RP-HPLC.[2]
-
Data Summary Table
The table below lists the key impurities of felodipine, providing essential information for their identification.
| Impurity Name | Common Designation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Dehydrofelodipine | Impurity A | C₁₈H₁₇Cl₂NO₄ | 382.24 | 96382-71-7 |
| Dimethyl Ester Analog | Impurity B | C₁₇H₁₇Cl₂NO₄ | 370.23 | 91189-59-2 |
| Diethyl Ester Analog | Impurity C | C₁₉H₂₁Cl₂NO₄ | 398.28 | 79925-38-5 |
(Data sourced from Pharmaffiliates and Daicel Pharma)[1][7]
References
-
Felodipine Impurities and Related Compound. Veeprho Pharmaceuticals. [Link]
-
Optimization and continuous flow synthesis of felodipine. Arkivoc. [Link]
-
[Analysis and evaluation of the impurity of felodipine and its tablets] | Request PDF. ResearchGate. [Link]
-
Synthesis of felodipine, a non-symmetrical dihydropyridine. ResearchGate. [Link]
-
[Analysis and evaluation of the impurity of felodipine and its tablets]. PubMed. [Link]
-
AN IMPROVED SYNTHESIS OF HIGH-PURITY FELODIPINE. Synlett. [Link]
- US5942624A - Manufacturing process for felodipine.
-
Felodipine-impurities. Pharmaffiliates. [Link]
-
Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance. Walsh Medical Media. [Link]
-
Synthesis, Biological Evaluation, Calcium Channel Antagonist Activity, and Anticonvulsant Activity of Felodipine Coupled to a Dihydropyridine−Pyridinium Salt Redox Chemical Delivery System. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
FELODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? LinkedIn. [Link]
-
Felodipine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. [Link]
-
Felodipine Tablets Dissolution. Japanese Pharmacopoeia. [Link]
-
Pharmaceutical Analysis Of Felodipine Via Various Analytical Methods. Frontiers in Health Informatics. [Link]
- CN101613280B - Preparation method of felodipine synthetic intermediate methyl 2-(2,3-dichlorobenzylidine)acetoacetate.
- WO2010027113A2 - Process for preparing (s)-(-)-felodipine.
-
(PDF) FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. ResearchGate. [Link]
-
AN OVERVIEW –ANALYTICAL METHODS FOR THE ESTIMATION OF FELODIPINE BULK AND IN PHARMACEUTICAL DOSAGE FORM. WJPR. [Link]
-
Learning from the Hantzsch synthesis. ACS. [Link]
-
Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. AKJournals. [Link]
-
Felodipine Determination by a CdTe Quantum Dot-Based Fluorescent Probe. MDPI. [Link]
-
Study on the determination of felodipine sample content by fluorescence method and its application. E3S Web of Conferences. [Link]
-
Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. PMC. [Link]
Sources
- 1. Felodipine Impurities Manufacturer & Supplier- Daicel Pharma Standards [daicelpharmastandards.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. tandfonline.com [tandfonline.com]
- 4. veeprho.com [veeprho.com]
- 5. FELODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. store.usp.org [store.usp.org]
- 11. Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - Oreate AI Blog [oreateai.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]
- 15. nihs.go.jp [nihs.go.jp]
Technical Support Center: Refinement of Stability-Indicating Assay Methods (SIAM) for Felodipine Formulations
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the nuanced challenges of developing and refining Stability-Indicating Assay Methods (SIAM) for Felodipine.
Felodipine, a dihydropyridine calcium channel blocker, presents unique analytical challenges due to its extreme sensitivity to light and oxidative environments, alongside a pKa of 5.07 and logP of 4.36[1]. This guide focuses on the mechanistic causality behind chromatographic behaviors and provides self-validating protocols to ensure your methods comply with ICH Q2(R2) and Q1A(R2) regulatory standards.
Section 1: Mechanistic Causality in Felodipine SIAM Design
To develop a robust SIAM, you must first understand the molecular vulnerabilities of the Active Pharmaceutical Ingredient (API). Felodipine’s core structure contains a dihydropyridine ring and two ester linkages, dictating its degradation pathways:
-
Oxidative Susceptibility: The dihydropyridine ring readily undergoes aromatization to form a pyridine analog (often referred to as Impurity A) when exposed to peroxide or UV light[2].
-
Hydrolytic Cleavage: The ester groups are highly vulnerable to base-catalyzed hydrolysis, leading to significant degradation and the formation of secondary acidic/basic degradants[3].
If your high-performance liquid chromatography (HPLC) method cannot baseline-resolve the parent peak from the structurally similar pyridine analog, your assay is not stability-indicating.
Fig 1: Experimental workflow for Felodipine Stability-Indicating Assay Method.
Section 2: Self-Validating Experimental Protocols for Forced Degradation
To ensure a self-validating system, every stressed sample must be accompanied by a control (unstressed API) and a blank (stressed diluent). The target degradation is 5–20%; exceeding this risks secondary degradation which artificially skews mass balance calculations.
Step-by-Step Methodology: Comprehensive Forced Degradation
-
Sample Preparation: Accurately weigh formulation equivalent to 10 mg of Felodipine. Dissolve in 10 mL of HPLC-grade Acetonitrile (required due to the API's low aqueous solubility).
-
Acid Hydrolysis: Add 2.0 mL of 0.1 M HCl to the sample. Reflux at room temperature for 12 hours[3].
-
Self-Validation Step: Neutralize with 2.0 mL of 0.1 M NaOH before injection. This prevents on-column degradation and protects the silica backbone of the C18 stationary phase from extreme pH dissolution.
-
-
Base Hydrolysis: Add 2.0 mL of 0.1 M NaOH. Reflux at room temperature for 12 hours[3].
-
Self-Validation Step: Neutralize with 2.0 mL of 0.1 M HCl. Note: Base hydrolysis often yields the highest degradation for Felodipine.
-
-
Oxidative Stress: Add 2.0 mL of 6% H2O2. Store in the dark at room temperature for 24 hours[3].
-
Mechanistic Note: Storing in the dark isolates the oxidative variable by preventing compounding photolytic aromatization.
-
-
Thermal & Photolytic Stress: Expose solid powder to 105°C for 48 hours (Thermal) and 1.2 million lux hours followed by 200 Wh/m² UV (Photolytic)[3].
-
Dilution & Filtration: Dilute all neutralized samples with the mobile phase to a final working concentration (e.g., 50 µg/mL). Filter through a 0.22 µm PVDF syringe filter to remove insoluble excipients.
Section 3: Data Presentation & Method Optimization
Table 1: Summary of Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Reagent / Environment | Duration & Temp | Expected Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 12h @ RT | Ester cleavage[3] |
| Base Hydrolysis | 0.1 M NaOH | 12h @ RT | Ester cleavage (High susceptibility)[3] |
| Oxidative | 6% H2O2 | 24h @ RT (Dark) | Aromatization to Pyridine analog (Impurity A)[3] |
| Thermal | Solid state | 48h @ 105°C | Minor thermal degradation[2] |
| Photolytic | 1.2M lux hr + 200 Wh/m² | ICH Q1B Standard | Photo-oxidation to Impurity A[3] |
Table 2: Optimized Chromatographic Parameters for Felodipine SIAM
| Parameter | Optimized Condition | Causality / Rationale |
| Column | UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | High theoretical plates are mandatory for resolving closely eluting oxidative degradants[3]. |
| Mobile Phase | Phosphate buffer (pH 7.0) : Acetonitrile (20:80 v/v) | Felodipine's pKa is 5.07. Operating at pH 7.0 ensures the drug is fully un-ionized, eliminating peak tailing[4]. |
| Flow Rate | 1.2 mL/min (HPLC) or 0.3 mL/min (UPLC) | Balances peak resolution with system backpressure limits[4]. |
| Detection | UV at 234 nm / 238 nm & Q-TOF MS | UV captures the primary chromophore; MS ensures mass balance for non-UV absorbing fragments[3][5]. |
Section 4: Troubleshooting Guides & FAQs
Q1: Why am I observing peak co-elution between Felodipine and its primary oxidative degradant (Impurity A)? A: This is a classic selectivity issue driven by mobile phase pH. Felodipine has a pKa of 5.07[1]. If your aqueous buffer is near this pH (e.g., pH 5.0), the drug exists in a state of partial ionization, leading to peak tailing and co-elution with the structurally similar pyridine degradant. Solution: Shift the pH of your buffer to at least 2 units away from the pKa. Using a phosphate buffer adjusted to pH 7.0 ensures the API remains neutral, sharpening the peak and improving resolution from polar degradants[4].
Q2: My mass balance is below 95% after basic hydrolysis. Where is the missing mass? A: Base hydrolysis of Felodipine causes aggressive ester cleavage, often forming multiple secondary degradants[3]. These fragmented molecules may lack the dihydropyridine chromophore necessary to absorb strongly at the standard 234–240 nm UV detection wavelengths[2][4]. Solution: Implement a self-validating detection strategy by coupling a Photo-Diode Array (PDA) detector (scanning 200–400 nm) with a mass spectrometer (e.g., Q-TOF LC-MS/MS). This ensures non-UV absorbing fragments are detected and accounted for in the total mass balance[3].
Q3: I am experiencing baseline drift and poor peak shape during gradient UPLC runs. How can I resolve this? A: Baseline drift in gradient UPLC for Felodipine is frequently caused by a mismatch between the sample diluent and the initial mobile phase composition, or by the UV absorbance of the organic modifier at lower wavelengths. Solution: Ensure your sample diluent closely matches the initial gradient conditions. If using Acetonitrile as the organic modifier, ensure it is strictly HPLC/MS grade, as low-grade impurities absorb near Felodipine’s detection wavelength (234 nm)[4].
References
-
Title: Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine Source: Acta Chromatographica (AKJournals) URL: 3
-
Title: Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance Source: Walsh Medical Media URL: 2
-
Title: A New Stability Indicating Liquid Chromatographic Method for the Quantification of Felodipine Source: Asian Journal of Pharmaceutics URL: 4
-
Title: A stability indicating LC method for felodipine Source: PubMed URL: 5
-
Title: Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles Source: MDPI URL: 1
-
Title: Method Development and Validation of Stability Indicating RP-HPLC for the Estimation of Felodipine PR Tablets Source: Asian Journal of Pharmaceutical Analysis URL: 6
Sources
- 1. Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles | MDPI [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. akjournals.com [akjournals.com]
- 4. A New Stability Indicating Liquid Chromatographic Method for the Quantification of Felodipine | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. A stability indicating LC method for felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpaonline.com [ajpaonline.com]
Validation & Comparative
Comparative Degradation Profiles of Felodipine Under Stress Conditions: A Technical Guide
Target Audience: Researchers, Analytical Scientists, and Formulation Development Professionals Content Focus: Objective comparison of felodipine stability, mechanistic degradation pathways, and self-validating chromatographic methodologies.
Introduction: The Strategic Importance of Forced Degradation
In the development of cardiovascular therapeutics, 1,4-dihydropyridine (DHP) calcium channel blockers present unique stability challenges. Felodipine, a second-generation DHP, exhibits a distinct degradation profile compared to its first-generation (nifedipine) and third-generation (amlodipine) counterparts. Understanding these differences under ICH Q1A forced degradation conditions is not merely a regulatory checkbox; it is the foundational logic that dictates formulation pH, excipient compatibility, and packaging selection.
This guide synthesizes experimental data to objectively compare felodipine’s chemical resilience and provides a self-validating analytical protocol for stability-indicating assays.
Mechanistic Causality of DHP Degradation
To design a robust formulation, scientists must understand why a molecule degrades, rather than just observing that it degrades. The degradation of felodipine is primarily driven by two structural vulnerabilities:
-
Alkaline Hydrolysis (Ester Cleavage): Felodipine possesses 3-ethyl and 5-methyl ester linkages. In alkaline environments (e.g., 0.1 M NaOH), these esters are highly susceptible to nucleophilic attack, resulting in rapid hydrolysis into specific degradation products (DP1 and DP2)[1].
-
Oxidation & Photolysis (Aromatization): The 1,4-dihydropyridine ring is inherently electron-rich and prone to oxidation. Exposure to peroxides or UV/Visible light triggers the removal of hydrogen atoms, driving the aromatization of the DHP ring into a pharmacologically inactive pyridine derivative[1][2].
Caption: Logical pathways of Felodipine degradation under alkaline, oxidative, and photolytic stress.
Comparative Degradation Profiles: Felodipine vs. Alternatives
How does felodipine compare to other DHPs? The presence of specific functional groups drastically alters the stability landscape. For instance, nifedipine contains an ortho-nitro group on its phenyl ring, which acts as an internal photo-oxidant, making it notoriously photolabile[2]. Amlodipine lacks this nitro group and possesses greater steric hindrance, granting it superior overall stability[3].
Table 1: Comparative Susceptibility to ICH Q1A Stress Conditions
| Stress Condition | Felodipine (2nd Gen) | Amlodipine (3rd Gen) | Nifedipine (1st Gen) | Primary Mechanism |
| Alkaline (0.1 M NaOH) | High (>10% degradation in 12h) | Moderate | High | Ester hydrolysis |
| Acidic (0.1 M HCl) | Low (<5% degradation) | Low | Low | Generally stable |
| Oxidative (H2O2) | Moderate (Aromatizes) | Low to Moderate | High | Aromatization |
| Photolytic (UV/Vis) | Moderate (Requires opaque packaging) | Low (Highly photostable) | Extremely High (Rapid) | Photo-aromatization |
| Thermal (60°C - 105°C) | Low (Stable up to 48h) | Low | Low | Minor decomposition |
Formulation Insight: Because felodipine is highly sensitive to base hydrolysis but relatively stable in acid, formulation scientists must strictly control the microenvironmental pH of the dosage form (targeting a pH of ~5.0) and avoid alkaline excipients[4]. Furthermore, while more photostable than nifedipine, felodipine still requires light protection strategies, such as amber blister packaging or cyclodextrin complexation[2].
Experimental Protocols: Self-Validating Stability-Indicating Workflow
A forced degradation study is only as reliable as its analytical method. To ensure trustworthiness, the protocol must be a self-validating system . This requires the use of a Photodiode Array (PDA) or Mass Spectrometry (MS) detector to confirm peak purity (ensuring degradants do not co-elute with the API) and the calculation of mass balance (Active Drug + Degradants ≈ 100% of initial concentration)[4].
Caption: Self-validating workflow for forced degradation and stability-indicating HPLC analysis.
Step-by-Step Methodology: RP-HPLC Forced Degradation Study
Phase 1: Sample Preparation & Stress Application
-
Stock Solution: Prepare a 1 mg/mL stock solution of Felodipine API in HPLC-grade Acetonitrile (sonicate for 15 minutes to ensure complete dissolution)[4].
-
Alkaline Hydrolysis (The Critical Vulnerability): Transfer 1 mL of stock to a flask, add 1 mL of 0.1 M NaOH. Stir at room temperature for 12 hours. Crucial Step: Quench the reaction by neutralizing with 1 mL of 0.1 M HCl to prevent further degradation prior to injection[1][4].
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours in the dark to isolate oxidative effects from photolytic effects[1].
-
Photolytic Stress: Expose the stock solution in a transparent quartz container to 1.2 million lux hours followed by 200 Wh/m² UV light, per ICH Q1B guidelines[1].
Phase 2: Stability-Indicating Chromatographic Separation
-
Column Selection: Utilize a C18 column (e.g., Phenomenex Gemini 150 × 2.0 mm, 5 µm, or a Waters Acquity UPLC BEH C18 for faster runs) maintained at 25°C[1][4].
-
Mobile Phase: Employ an isocratic elution profile using 0.02 mM ammonium acetate (adjusted to pH 5.0) and Acetonitrile in a 55:45 (v/v) ratio. Flow rate: 0.7 mL/min[4]. Alternatively, a Methanol:Acetonitrile:Water (50:15:35) blend can be utilized at 1.0 mL/min[5].
-
Detection & Validation: Monitor absorbance at 238–240 nm using a PDA detector.
-
Validation Check: Verify that the purity angle of the felodipine peak is less than the purity threshold. Calculate the mass balance; the integrated area of the degraded sample must equal >99.5% of the unstressed control sample[4].
-
Conclusion
Felodipine occupies a middle ground in the dihydropyridine class regarding chemical stability. While it avoids the extreme photolability of nifedipine, it lacks the robust resilience of amlodipine. Its pronounced susceptibility to base hydrolysis dictates that formulation strategies must heavily prioritize microenvironmental pH control. By employing self-validating, stability-indicating HPLC-PDA methodologies, analytical scientists can accurately map these degradation pathways, ensuring the safety and efficacy of the final pharmaceutical product.
References
-
Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica (AKJournals).1
-
Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance. Journal of Bioequivalence & Bioavailability (Walsh Medical Media).4
-
A Validated, Stability-Indicating HPLC Method for the Determination of Felodipine and its Related Substances. International Journal of Pharmaceutical Sciences and Research.5
-
Ultra-Fast Liquid Chromatographic Method (Stability-Indicating) for the Determination of Felodipine. Journal of Chemical and Pharmaceutical Sciences.6
-
1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. PMC, National Institutes of Health (NIH).2
-
Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace.3
Sources
Purity Assessment of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine: A Comparative Guide to Reference Material Fidelity
Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.
Introduction: The Analytical Challenge of Felodipine Degradants
Felodipine is a dihydropyridine calcium channel blocker widely prescribed for hypertension. Like many dihydropyridines, it is highly susceptible to oxidative degradation, particularly under light and heat stress. The primary degradation pathway involves the aromatization of the dihydropyridine ring to form dehydrofelodipine. Subsequent hydrolysis and chemical modifications yield complex secondary degradants, most notably 5-Carboxy-6-hydroxymethyl Dehydro Felodipine (CAS: 96558-29-1) [2].
Accurate quantification of this specific degradant in pharmaceutical formulations is a critical regulatory requirement. However, the accuracy of any impurity assay is fundamentally limited by the purity of the reference standard used for calibration. This guide objectively compares the performance and reliability of Certified Reference Materials (CRMs) —characterized via orthogonal absolute methodologies—against standard Research Grade Materials (RGMs) that rely on conventional chromatographic purity.
Fig 1: Degradation pathway of Felodipine leading to 5-Carboxy-6-hydroxymethyl Dehydro Felodipine.
The Fallacy of "Chromatographic Purity" (RGM) vs. Absolute Mass Fraction (CRM)
When sourcing 5-Carboxy-6-hydroxymethyl Dehydro Felodipine, laboratories typically encounter two tiers of material:
-
Research Grade Material (RGM): Purity is usually reported as "≥98% by HPLC". This is an apparent purity based on the area percent of the analyte peak relative to total integrated peaks at a specific UV wavelength.
-
Certified Reference Material (CRM): Purity is reported as an absolute mass fraction (e.g., 97.2% ± 0.4% w/w), established through metrologically traceable methods like Quantitative Nuclear Magnetic Resonance (qNMR) and rigorous Mass Balance [1][3].
The Causality of Analytical Error
Relying solely on HPLC-UV area percent (the RGM approach) introduces systemic bias. UV detection assumes that all impurities share the same molar extinction coefficient as the main analyte, which is rarely true. More critically, HPLC-UV is entirely blind to non-chromophoric impurities, residual inorganic salts from synthesis, and trapped volatile solvents or water. If an RGM contains 2% residual water and 1% residual ethyl acetate, its true mass fraction is at most 97%, even if the HPLC chromatogram shows a 99.9% pure peak. Using this RGM as a quantitative standard will result in a ~3% under-reporting of the impurity in your actual drug samples, leading to potential regulatory compliance failures under ICH Q2(R2) guidelines[4].
Fig 2: Orthogonal CRM purity assessment workflow vs. standard RGM apparent purity.
Comparative Performance Data
To illustrate the impact of standard selection, a single lot of synthesized 5-Carboxy-6-hydroxymethyl Dehydro Felodipine was subjected to both RGM-style and CRM-style purity assessments.
| Analytical Parameter | RGM Approach (Standard) | CRM Approach (Orthogonal) | Mechanistic Impact on Result |
| Organic Purity (HPLC-UV) | 99.6% (Area %) | 99.6% (Area %) | Identifies related structural impurities. |
| Water Content (Karl Fischer) | Not Performed | 1.4% (w/w) | Detects hygroscopic moisture missed by UV. |
| Residual Solvents (HS-GC) | Not Performed | 0.8% (w/w) | Detects trapped synthesis solvents (e.g., DCM). |
| Inorganic Ash (TGA/ROI) | Not Performed | 0.1% (w/w) | Detects residual catalysts or salts. |
| qNMR Absolute Purity | Not Performed | 97.3% ± 0.3% | Direct quantification against SI-traceable standard. |
| Calculated Mass Balance | N/A | 97.3% | |
| Assigned Purity Value | 99.6% | 97.3% | RGM overestimates true purity by 2.3%. |
Self-Validating Experimental Protocols
To achieve the CRM-level characterization shown above, laboratories must implement self-validating, orthogonal protocols. Below are the step-by-step methodologies for the two primary techniques: Quantitative NMR (qNMR) and Mass Balance.
Protocol A: qNMR Purity Determination (The Gold Standard)
qNMR is utilized because the resonance signal area is directly proportional to the number of nuclei generating that signal, regardless of the chemical structure. This allows for direct comparison against a primary internal standard (IS) without needing a reference standard of the analyte itself [1].
Reagents & Materials:
-
Analyte: 5-Carboxy-6-hydroxymethyl Dehydro Felodipine candidate material.
-
Internal Standard (IS): Dimethyl terephthalate (DMT), NIST SRM traceable (High purity, non-overlapping signals).
-
Solvent: DMSO- (100% deuterated, containing 0.03% v/v TMS).
Step-by-Step Methodology:
-
Gravimetric Preparation: Using a microbalance (calibrated, mg), accurately weigh ~10 mg of the analyte and ~5 mg of the DMT internal standard into a single HPLC vial. Causality: Co-weighing minimizes volumetric transfer errors.
-
Dissolution: Add 1.0 mL of DMSO- . Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
NMR Acquisition: Transfer 600 µL to a 5 mm NMR tube. Acquire the H-NMR spectrum at 600 MHz.
-
Critical Parameters: Use a 90° excitation pulse. Set the relaxation delay ( ) to at least of the slowest relaxing proton (typically 30-60 seconds) to ensure complete longitudinal magnetization recovery. Causality: Insufficient relaxation delay is the leading cause of quantitative error in qNMR.
-
-
Integration & Calculation: Integrate the isolated aromatic protons of DMT ( ~8.1 ppm, 4H) and the isolated aromatic/pyridine protons of the analyte.
-
Purity Formula:
(Where = Integral area, = Number of nuclei, = Molar mass, = Weight, = Purity, = analyte, = Internal Standard).
Protocol B: Mass Balance (Orthogonal Cross-Check)
Mass balance serves as an orthogonal validation to qNMR. It subtracts all non-analyte mass from 100%.
Step-by-Step Methodology:
-
Organic Impurities (HPLC-UV): Run the sample on a reversed-phase C18 column using a gradient of Water/Acetonitrile (0.1% TFA). Integrate all peaks at 238 nm (isosbestic point for felodipine derivatives). Calculate organic purity as .
-
Water Content (Karl Fischer Titration): Weigh ~50 mg of the material into a coulometric KF titrator. Record the water mass fraction ( ). Causality: 5-Carboxy-6-hydroxymethyl Dehydro Felodipine contains polar functional groups (carboxy, hydroxymethyl) that readily form hydrates or absorb atmospheric moisture.
-
Volatile Organics (HS-GC-FID): Analyze ~20 mg via Headspace Gas Chromatography to quantify residual synthesis solvents (e.g., ethanol, ethyl acetate) ( ).
-
Inorganic Residue (TGA): Perform Thermogravimetric Analysis on ~5 mg, heating to 600°C under nitrogen, then switching to oxygen to combust all organics. The remaining mass is the inorganic ash ( ).
-
Final Calculation:
Validation Check: The purity value obtained from qNMR must agree with the Mass Balance value within ±0.5%. If they diverge, it indicates either a co-eluting organic impurity in the HPLC method or an overlapping signal in the qNMR spectrum.
Regulatory Implications & Conclusion
Under ICH Q2(R2) guidelines, the validation of an analytical procedure requires demonstrating Accuracy—defined as the closeness of agreement between the accepted true value and the value found [4]. If a laboratory utilizes an RGM of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine with an overestimated purity (due to ignored moisture or non-chromophoric impurities), the "accepted true value" is fundamentally flawed. This propagates systemic error through the entire calibration curve, leading to the under-reporting of degradation products in stability batches.
Final Recommendation: For critical regulatory submissions, stability indicating assays, and method validations, scientists must utilize Certified Reference Materials whose purity has been established via absolute, SI-traceable methods such as qNMR. Relying on "Area %" is a historical artifact that no longer meets the rigorous demands of modern pharmaceutical metrology.
References
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI - Magnetochemistry URL:[Link]
-
Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? Oreate AI URL:[Link]
-
Quantitative NMR: An essential tool for the certification of Organic Reference Materials University of New South Wales (UNSW) URL:[Link]
-
Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]
Comparative pharmacokinetic analysis of felodipine and dehydrofelodipine
Comparative Pharmacokinetic Analysis of Felodipine and Dehydrofelodipine: A Comprehensive Analytical Guide
As a Senior Application Scientist in bioanalysis, evaluating the pharmacokinetic (PK) profile of highly metabolized drugs requires a rigorous understanding of both the parent compound and its primary metabolites. Felodipine, a potent dihydropyridine calcium channel blocker used to treat hypertension, is notorious for its low oral bioavailability (approximately 15–20%) [1]. This low systemic exposure is driven by extensive presystemic first-pass metabolism mediated by cytochrome P450 3A4 (CYP3A4) in the gut wall and liver, which rapidly oxidizes felodipine into its primary metabolite, dehydrofelodipine [1].
Understanding the dynamic ratio between felodipine and dehydrofelodipine is critical for predicting drug-drug interactions (DDIs), particularly with mechanism-based CYP3A4 inhibitors like the furanocoumarins found in grapefruit juice [2]. This guide provides an objective comparison of their PK parameters and details a self-validating LC-MS/MS protocol for their simultaneous quantification.
Mechanistic Pathway & Pharmacological Causality
Felodipine’s therapeutic efficacy is directly correlated with its plasma concentration. However, its systemic exposure is heavily gated by intestinal and hepatic CYP3A4 enzymes. The conversion to dehydrofelodipine involves the aromatization of the dihydropyridine ring. Because dehydrofelodipine lacks the specific structural conformation required to bind and block L-type calcium channels on vascular smooth muscle, it is pharmacologically inert [1].
Monitoring both compounds is essential: the parent drug dictates therapeutic efficacy and toxicity, while the metabolite serves as an in vivo biomarker for CYP3A4 enzymatic activity.
CYP3A4-mediated oxidation of active felodipine to inactive dehydrofelodipine.
Comparative Pharmacokinetic Parameters
To objectively evaluate the disposition of both compounds, we must analyze their clinical PK metrics. The table below synthesizes data from standard oral dosing (extended-release formulations) and highlights the analytical significance of each parameter [1][2].
| Parameter | Felodipine (Parent) | Dehydrofelodipine (Metabolite) | Analytical Significance |
| Pharmacological Activity | Active (L-type Ca2+ channel blocker) | Inactive | Dictates therapeutic efficacy vs. clearance monitoring. |
| Oral Bioavailability | 15% - 20% | N/A (Generated in vivo) | Low parent bioavailability necessitates highly sensitive mass spectrometry assays. |
| Primary Metabolic Enzyme | CYP3A4 (Substrate) | CYP3A4 (Substrate for further metabolism) | Both are highly sensitive markers for CYP3A4 induction or inhibition. |
| Tmax (Extended Release) | 2.5 - 5.0 hours | 3.0 - 6.0 hours | Metabolite formation lags slightly behind parent absorption, indicating formation-rate limited kinetics. |
| Terminal Half-Life (t1/2) | 11 - 16 hours | ~14 - 18 hours | Parallel elimination phases require extended sampling windows during clinical trials. |
| Response to CYP3A4 Inhibition (e.g., Grapefruit Juice) | AUC increases by ~206%, Cmax increases by ~170% | Absolute AUC increases, but Metabolite/Parent ratio decreases | The ratio shift proves presystemic metabolic inhibition rather than enhanced gastrointestinal absorption [2]. |
Analytical Methodology: Simultaneous LC-MS/MS Quantification
Accurate PK modeling requires precise quantification of both analytes in human plasma. Given the low circulating concentrations of felodipine (often in the low nmol/L range), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard [3].
Causality in Experimental Design
-
Internal Standard (IS) Selection : We utilize Dehydrofelodipine-d3 (a stable isotope-labeled IS). Why? Co-eluting plasma phospholipids cause unpredictable ion suppression in the Electrospray Ionization (ESI) source. A deuterated IS perfectly mimics the extraction recovery and ionization efficiency of the target analytes, creating a self-correcting mathematical ratio that negates matrix effects [3].
-
Extraction Method : Liquid-Liquid Extraction (LLE) using a non-polar solvent. Why? Both felodipine and dehydrofelodipine are highly lipophilic. LLE provides superior sample clean-up compared to crude protein precipitation, effectively removing hydrophilic endogenous proteins, extending column life, and drastically reducing baseline noise [3].
Step-by-step LC-MS/MS workflow for plasma quantification of felodipine and dehydrofelodipine.
Step-by-Step Protocol: Plasma Extraction and Analysis
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 200 µL of human plasma (K2EDTA anticoagulant) into a clean glass extraction tube.
-
Spike with 20 µL of the Internal Standard working solution (Dehydrofelodipine-d3, 50 ng/mL). Vortex briefly to ensure homogenous distribution.
-
Add 2.0 mL of extraction solvent (methyl tert-butyl ether, MTBE).
-
Vortex vigorously for 5 minutes to drive the lipophilic analytes into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve sharp phase separation.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Rationale: Nitrogen gas displaces oxygen, preventing the oxidative degradation of the dihydropyridine ring during concentration.
-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.
Step 2: Chromatographic Separation
-
Column : C18 Reversed-Phase UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase : Gradient elution using (A) 5 mM Ammonium Acetate in Water and (B) Acetonitrile. Rationale: Ammonium acetate acts as a volatile buffer that enhances the formation of protonated precursor ions [M+H]+ in positive ESI mode, boosting assay sensitivity.
-
Flow Rate : 0.4 mL/min.
Step 3: Mass Spectrometry (Multiple Reaction Monitoring - MRM) Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode to monitor the following specific transitions:
-
Felodipine : m/z 384.1 → 338.1
-
Dehydrofelodipine : m/z 382.1 → 338.1
-
Dehydrofelodipine-d3 (IS) : m/z 385.1 → 338.1
System Self-Validation To ensure trustworthiness, this protocol must be validated against regulatory bioanalytical guidelines (FDA/EMA). A self-validating run includes matrix-matched calibration curves (typically 0.1 to 50 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. The inter-day and intra-day precision (CV%) must remain ≤15% (and ≤20% at the Lower Limit of Quantification). By accurately capturing the Dehydrofelodipine/Felodipine AUC ratio, researchers can mathematically isolate the extent of first-pass CYP3A4 metabolism from general absorption variables, providing unassailable data for DDI clinical trials.
References
-
A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Grapefruit juice--felodipine interaction: mechanism, predictability, and effect of naringin Source: PubMed / National Institutes of Health URL:[Link]
Sources
- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grapefruit juice--felodipine interaction: mechanism, predictability, and effect of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Accuracy and precision testing for quantitative impurity analysis
The Precision Paradigm: A Comparative Guide to Quantitative Impurity Analysis Platforms
In the lifecycle of pharmaceutical development, quantitative impurity analysis is not merely a regulatory checkbox; it is a fundamental pillar of patient safety. The International Council for Harmonisation (ICH) Q2(R2) guidelines mandate strict validation of 1 to ensure that methods are fit for their intended purpose[1]. Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) served as the industry standard. However, HPLC-UV often lacks the structural elucidation capabilities and ultra-trace sensitivity required for complex or genotoxic 2[2].
Today, the analytical dilemma centers on choosing the right Mass Spectrometry (MS) platform: the traditional Triple Quadrupole (QqQ) MS versus High-Resolution Accurate Mass (HRAM) Spectrometry. This guide objectively compares these platforms, providing experimental workflows and mechanistic insights to help drug development professionals establish highly accurate, self-validating analytical systems.
Regulatory Grounding: The Causality of Accuracy and Precision
To build a self-validating system, one must understand the causality behind ICH Q2(R2) metrics:
-
Accuracy (Trueness): Accuracy measures the exactness of the analytical result compared to a known 3[3]. In mass spectrometry, the primary cause of inaccuracy is the matrix effect—where co-eluting excipients or active pharmaceutical ingredients (APIs) cause ion suppression or enhancement in the electrospray ionization (ESI) source. We test accuracy via matrix spike-recovery to objectively quantify and mathematically correct for these ionization anomalies.
-
Precision (Repeatability): Precision evaluates the scatter of 1[1]. Variance is caused by micro-fluctuations in sample preparation, autosampler injection volumes, and integration algorithms. By establishing strict Relative Standard Deviation (% RSD) limits, we ensure the method is robust against daily instrumental drift.
The Analytical Dilemma: QqQ vs. HRAM
-
Triple Quadrupole (QqQ): QqQ instruments operate in Selected Reaction Monitoring (SRM) mode. By filtering specific precursor-to-product ion transitions, they eliminate background noise, offering ultimate sensitivity for 4[4]. However, they are "blind" to any impurity not explicitly programmed into the method.
-
HRAM (Orbitrap / Q-TOF): HRAM systems operate in full-scan mode, capturing all ions in a sample with sub-5 ppm mass accuracy. Historically, HRAM was considered strictly qualitative. However, modern HRAM platforms provide sufficient scan speeds and dynamic range to equal the quantitative rigor of QqQ, with the added benefit of retrospective 5[5].
Experimental Methodology: A Self-Validating Bridging Protocol
To objectively compare QqQ and HRAM, we utilize a 6 designed to evaluate method transfer feasibility and regulatory alignment[6]. This protocol is engineered as a self-validating system: it begins with system suitability testing (SST) to confirm instrument performance and uses blank matrix injections to prove the absence of carryover before any quantitative data is accepted.
Step-by-Step Workflow:
-
System Suitability & Blank Verification: Inject a neat solvent blank followed by an unspiked API matrix. Causality: This proves that any signal detected at the impurity's retention time is not an artifact of column carryover or endogenous matrix interference.
-
Calibration Curve Preparation: Prepare a 7-point calibration curve of Impurity X ranging from 0.1 ng/mL to 100 ng/mL in solvent.
-
Matrix Spiking (Accuracy Assessment): Spike the API matrix with Impurity X at three distinct levels: Low (3x Limit of Quantitation), Medium (50% of the linear range), and High (80% of the linear range).
-
Replication (Precision Assessment): Prepare six independent replicates of the Medium spike level to evaluate intra-day repeatability.
-
Data Acquisition:
-
QqQ Method: Operate in SRM mode. Optimize the collision energy in the Q2 cell to maximize the abundance of the primary product ion.
-
HRAM Method: Operate in Full-Scan mode at a resolving power of 70,000 (at m/z 200). Causality: High resolving power is required to separate the target impurity from isobaric matrix interferences that possess the same nominal mass.
-
-
Data Processing: Generate Extracted Ion Chromatograms (XIC). For QqQ, use unit mass resolution. For HRAM, apply a strict 5 ppm mass extraction window to filter out background noise. Calculate % Recovery and % RSD.
Fig 1: Step-by-step self-validating workflow for impurity method validation under ICH Q2(R2).
Comparative Performance Data
The following table summarizes the quantitative performance of both platforms based on recent bridging studies[5][6]. Both systems successfully meet the stringent acceptance criteria outlined by ICH Q2(R2).
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Triple Quadrupole (QqQ) Performance | HRAM (Orbitrap) Performance |
| Selectivity | No interference at retention time | Pass (SRM transition specific) | Pass (<5 ppm mass accuracy) |
| Linearity (R²) | > 0.990 | 0.998 | 0.997 |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.1 ng/mL | 0.2 ng/mL |
| Accuracy (% Recovery) | 80% – 120% | 98.5% | 99.2% |
| Precision (% RSD) | ≤ 5.0% | 2.1% | 1.8% |
Mechanistic Insights: Why HRAM Competes with QqQ
Historically, QqQ was deemed vastly superior for quantitation due to the high duty cycle of SRM, which maximizes the time spent monitoring a specific ion. However, modern HRAM systems utilize advanced ion optics and high-capacity C-traps that inject tightly controlled ion packets into the mass analyzer. This ensures sufficient data points across the chromatographic peak (minimum 10-15 points), which is a prerequisite for reproducible 5[5].
Furthermore, HRAM's ability to use ultra-narrow mass extraction windows (<5 ppm) effectively filters out complex matrix interferences that might cause false positives or elevate the baseline noise in a unit-resolution QqQ system. This mechanistic advantage allows HRAM to achieve comparable Signal-to-Noise (S/N) ratios, accuracy, and precision, while simultaneously capturing a complete digital archive of the sample for future 7[7].
Conclusion
For drug development professionals, the choice between QqQ and HRAM depends on the broader analytical strategy. While QqQ remains the undisputed champion for targeted, ultra-trace sensitivity, HRAM has evolved to provide equivalent accuracy and precision for quantitative impurity analysis[6]. By implementing self-validating protocols grounded in ICH Q2(R2) principles, laboratories can leverage HRAM not just for quantitation, but as a comprehensive tool for holistic impurity profiling.
References
-
Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) [Link]
-
Development and validation of an HPLC-UV method for purity determination of DNA Source: Medicine Science[Link]
-
What are the main advantages of HRMS vs triple quadrupole MS? Source: Bioanalysis Zone [Link]
-
Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis Source: ResearchGate [Link]
-
Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation Source: Emery Pharma [Link]
-
High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. medicinescience.org [medicinescience.org]
- 4. Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Specificity and Robustness of Analytical Procedures for Felodipine Assay: A Methodological Comparison Guide
Executive Summary
Felodipine, a highly vasoselective dihydropyridine calcium channel blocker, presents unique analytical challenges in pharmaceutical quality control[1]. Because its dihydropyridine ring is exceptionally susceptible to photo-oxidation and thermal degradation[2], ensuring the specificity and robustness of its analytical assay is not merely a regulatory checkbox—it is a chemical imperative.
As drug development professionals transition from legacy methods to modernized stability-indicating assays, understanding the causality behind chromatographic parameters is critical. This guide provides an objective comparison of traditional High-Performance Liquid Chromatography (HPLC) methodologies against advanced stability-indicating approaches, detailing the mechanistic rationale behind mobile phase selection, forced degradation protocols, and robustness matrices.
Mechanistic Grounding of Specificity
Specificity in a felodipine assay hinges entirely on the system's ability to baseline-resolve the parent drug from its primary degradants—most notably, Felodipine Related Compound A (an oxidized pyridine derivative)[3].
The Causality of Chromatographic Choices
-
Buffer pH Optimization (pH 3.0): Felodipine is a neutral molecule, but its degradation impurities often contain basic nitrogen atoms. By utilizing a sodium phosphate buffer adjusted to pH 3.0 with phosphoric acid[3], the residual silanols on the C18 stationary phase remain fully protonated (neutral). This prevents secondary ion-exchange interactions, eliminating peak tailing and ensuring sharp, symmetrical peaks for accurate integration[4].
-
Detection Wavelength (254 nm): While felodipine has maximum absorbance near 238 nm[1], UV detection at 254 nm is mandated in standard monographs[3]. This wavelength acts as a balanced isosbestic-like point, providing uniform sensitivity for both the parent dihydropyridine ring and the aromatized pyridine ring of Related Compound A, preventing the under-reporting of oxidative impurities.
Visualizing the Analytical Architecture
Figure 1: Workflow for evaluating specificity and robustness in Felodipine assay.
Methodological Comparison: Traditional HPLC vs. Advanced UHPLC
When evaluating alternatives for felodipine quantification, laboratories often weigh the standard USP monograph method against modernized Ultra-High-Performance Liquid Chromatography (UHPLC) techniques. Table 1 objectively compares these approaches.
Table 1: Performance Comparison of Felodipine Analytical Procedures
| Parameter | Traditional USP HPLC Method[3][5] | Stability-Indicating UHPLC Method[2][6] | Mechanistic Advantage of Modernization |
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm | Sub-2 µm C18, 50 x 2.1 mm | Smaller particles increase theoretical plates ( N ), drastically improving resolution of closely eluting degradants. |
| Mobile Phase | Acetonitrile:MeOH:Buffer (40:20:40) | Acetonitrile:Buffer Gradient | Gradients sweep strongly retained hydrophobic photo-degradants off the column faster. |
| Flow Rate | 1.0 mL/min | 0.4 - 0.6 mL/min | Reduced solvent consumption; optimal linear velocity for sub-2 µm particles. |
| Resolution ( Rs ) | ≥1.5 (vs. Cmpd A) | >3.0 (vs. all degradants) | Higher baseline resolution prevents peak integration errors during stability testing. |
| Run Time | ~15 - 20 minutes | < 5 minutes | High-throughput capability for large-scale dissolution or stability studies. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following stability-indicating protocol is designed as a self-validating system . By incorporating a specific System Suitability Solution, the assay continuously proves its own specificity before any sample data is accepted[3].
Step 1: Mobile Phase & Diluent Preparation
-
Buffer Synthesis: Dissolve 6.9 g of sodium phosphate monobasic dihydrate in 400 mL of HPLC-grade water. Add exactly 8.0 mL of 1 M phosphoric acid. Dilute to 1000 mL with water. Critical Check: Verify the pH is approximately 3.0[3].
-
Mobile Phase Blending: Combine Acetonitrile, Methanol, and the prepared Buffer in a 40:20:40 (v/v/v) ratio[3][5]. Degas via vacuum sonication for 10 minutes.
Step 2: System Suitability & Standard Preparation
Note: Felodipine is highly light-sensitive. All preparations must be performed using low-actinic (amber) glassware and prepared fresh[3].
-
System Suitability Solution: Prepare a solution containing 0.5 µg/mL of USP Felodipine RS and 1.0 µg/mL of USP Felodipine Related Compound A RS in the mobile phase[3].
-
Standard Solution: Prepare 0.3 mg/mL of USP Felodipine RS in the mobile phase. Filter through a 0.2-µm PTFE membrane[3].
Step 3: Forced Degradation (Specificity Verification)
To prove the method is stability-indicating, subject the standard solution to the following stress conditions[1][2]:
-
Oxidative Stress: Add 1 mL of 3% H2O2 to 10 mL of standard stock. Let stand for 2 hours at room temperature. (Target: Induce formation of Related Compound A).
-
Hydrolytic Stress: Treat separate aliquots with 0.1 M HCl and 0.1 M NaOH for 24 hours. Crucial: Neutralize samples prior to injection to prevent dissolution of the silica column bed.
-
Photolytic Stress: Expose to UV light (254 nm) for 24 hours.
Step 4: Chromatographic Execution
-
Injection Volume: 20 µL for System Suitability; 40 µL for Standard/Samples[5].
-
Validation Gate: Inject the System Suitability Solution. The run is only valid if the resolution ( Rs ) between Felodipine and Related Compound A is ≥1.5 , and the tailing factor is ≤1.5 [3].
Robustness Evaluation Matrix
A robust method remains unaffected by small, deliberate variations in operating parameters, ensuring seamless transfer between laboratories[1][4]. The robustness is evaluated using a fractional factorial design, monitoring the critical quality attributes (Resolution and Tailing Factor).
Table 2: Robustness Data for Felodipine Assay (Acceptance Criteria: Rs≥1.5 , Tailing ≤1.5 )
| Parameter Variation | Condition Tested | Retention Time (min) | Tailing Factor | Resolution ( Rs ) | System Status |
| Nominal Method | Flow: 1.0 mL/min, Temp: 25°C, pH: 3.0 | 7.45 | 1.12 | 2.80 | PASS |
| Flow Rate (-10%) | 0.9 mL/min | 8.20 | 1.15 | 2.95 | PASS |
| Flow Rate (+10%) | 1.1 mL/min | 6.85 | 1.10 | 2.65 | PASS |
| Column Temp (-5°C) | 20°C | 7.80 | 1.20 | 2.85 | PASS |
| Column Temp (+5°C) | 30°C | 7.10 | 1.08 | 2.50 | PASS |
| Buffer pH (+0.2) | pH 3.2 | 7.42 | 1.25 | 2.70 | PASS |
| Organic Phase (-2%) | 38% ACN / 20% MeOH | 8.50 | 1.18 | 3.10 | PASS |
Causality Insight: Increasing the column temperature decreases mobile phase viscosity, leading to earlier elution times (7.10 min) and slightly reduced resolution (2.50). However, because the baseline resolution far exceeds the 1.5 threshold, the method is proven to be highly robust against normal laboratory temperature fluctuations[6].
References
-
Separation of Felodipine and its Organic Impurities per USP Monograph. Phenomenex. URL: [Link]
-
Hu et al., Development and Validation of a Stability-Indicating HPLC Method for Felodipine. International Journal of Pharmaceutical Sciences and Research (IJPSR), 2013; Vol. 4(9): 3369-3374. URL:[Link]
-
Felodipine USP 2025 Monograph. Trung Tam Thuoc. URL: [Link]
-
Kallepalli et al., A New Stability Indicating Liquid Chromatographic Method for the Quantification of Felodipine. Asian Journal of Pharmaceutics, 2018. URL: [Link]
-
RP-HPLC Method Development and Validation for Determination of an Antihypertensive Agent. International Journal of ChemTech Research. URL:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Carboxy-6-hydroxymethyl Dehydro Felodipine: Essential Safety and Operational Protocols
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized compounds such as 5-Carboxy-6-hydroxymethyl Dehydro Felodipine, a derivative of the calcium channel blocker Felodipine, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Risk Assessment: Understanding the "Why" Behind the "How"
A dynamic risk assessment is the cornerstone of safe laboratory practice. Before any procedure involving 5-Carboxy-6-hydroxymethyl Dehydro Felodipine, a thorough evaluation of the potential risks must be conducted. This assessment should consider the quantity of the compound being handled, the nature of the procedure (e.g., weighing, dissolution, transfer), and the potential for aerosolization or spillage.
The primary routes of exposure to be considered are:
-
Inhalation: Aerosolization of the powdered compound can lead to respiratory tract exposure.
-
Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.
-
Dermal Contact: Direct skin contact may lead to absorption.
-
Ocular Contact: Splashes or airborne particles can cause eye irritation or damage.
Given the reproductive toxicity of the parent compound, Felodipine, minimizing exposure to all personnel, especially those of reproductive age, is a critical consideration.[4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are your primary defense against exposure to 5-Carboxy-6-hydroxymethyl Dehydro Felodipine. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Minimum PPE Requirement | Enhanced Precautions (for higher risk procedures) |
| Weighing and Aliquoting (powder) | - Disposable, low-permeability lab coat or gown- Double-gloving with nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields- N95 or FFP2 respirator | - Use of a ventilated balance enclosure or a chemical fume hood- Full-face shield in addition to safety glasses- Powered Air-Purifying Respirator (PAPR) for larger quantities or prolonged handling[6] |
| Solution Preparation and Handling | - Disposable, low-permeability lab coat or gown- Nitrile gloves- ANSI Z87.1 compliant safety glasses with side shields | - Chemical splash goggles for larger volumes- Work within a chemical fume hood |
| General Laboratory Operations (low concentration solutions) | - Standard lab coat- Nitrile gloves- ANSI Z87.1 compliant safety glasses | - N/A |
Causality in PPE Selection:
-
Double-gloving: This provides an extra layer of protection against potential tears or punctures in the outer glove, minimizing the risk of dermal exposure.
-
Respirators (N95/FFP2/PAPR): These are essential when handling the powdered form of the compound to prevent inhalation of fine particles.[7] The choice of respirator depends on the scale of the operation and the potential for aerosolization.
-
Chemical Splash Goggles/Face Shields: These offer superior protection against splashes when working with solutions, safeguarding against ocular exposure.[8]
Procedural Guidance: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct application and removal. Follow this step-by-step protocol to minimize the risk of contamination.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respirator: If required, perform a fit check for your respirator.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, extending the cuffs over the sleeves.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.
-
Gown/Lab Coat: Unfasten the gown and roll it downwards from the shoulders, turning it inside out to contain any contamination. Dispose of it in the appropriate waste container.
-
Hand Hygiene: With the inner gloves still on, perform hand hygiene using an alcohol-based hand sanitizer.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Workflow for Safe Handling of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine
Caption: A logical workflow for the safe handling of potent pharmaceutical compounds.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of 5-Carboxy-6-hydroxymethyl Dehydro Felodipine and all contaminated materials is a critical final step in the handling process.[9] All waste generated should be treated as hazardous pharmaceutical waste.
Step-by-Step Disposal Protocol:
-
Segregation at Source: All disposable PPE (gloves, gowns, etc.) that has come into contact with the compound must be placed in a designated, clearly labeled hazardous waste container.
-
Chemical Waste:
-
Unused or waste quantities of the solid compound should be collected in a sealed, labeled hazardous waste container.
-
Solutions containing the compound should be collected in a compatible, sealed, and labeled liquid hazardous waste container. Do not dispose of down the drain.[10]
-
-
Container Management: Ensure all waste containers are kept closed when not in use and are stored in a designated, secure area away from general laboratory traffic.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12] All disposal must be in accordance with local, state, and federal regulations.[9]
By adhering to these comprehensive guidelines, you not only ensure your personal safety and the safety of your colleagues but also uphold the integrity of your research and contribute to a culture of safety within your organization.
References
-
OSHA. (n.d.). Laboratory Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from [Link]
-
Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]
-
Wayne State University. (n.d.). Pharmaceutical Waste - Office of Environmental Health and Safety. Retrieved from [Link]
-
Sfatec. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Retrieved from [Link]
-
Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Tanmo. (2026, February 19). Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? Retrieved from [Link]
-
Clearview Medical. (2026, March 12). Critical PPE Standards for Pharmaceutical Manufacturing: Ensuring Product Purity and Worker Safety. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 7). The rules on HPAPI containment in high potent manufacturing. Retrieved from [Link]
-
University of Houston. (n.d.). Pharmaceutical Waste | Environmental Health and Safety. Retrieved from [Link]
-
Michigan State University. (n.d.). Pharmaceutical Drug Waste | Environmental Health & Safety. Retrieved from [Link]
-
Axios Research. (n.d.). Dehydro Felodipine-d5. Retrieved from [Link]
-
Triumvirate Environmental. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Retrieved from [Link]
-
BIOGEN Científica. (n.d.). 5-Carboxy-6-hydroxymethyl Dehydro Felodipine. Retrieved from [Link]
-
Wikipedia. (n.d.). Felodipine. Retrieved from [Link]
-
British Pharmacopoeia. (2014, February 28). Safety data sheet. Retrieved from [Link]
Sources
- 1. Unpacking Dehydrofelodipine: Beyond the Standard, What Happens When It Degrades? - Oreate AI Blog [oreateai.com]
- 2. Dehydro Felodipine-d5 | Axios Research [axios-research.com]
- 3. Felodipine - Wikipedia [en.wikipedia.org]
- 4. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 7. PPE Standards for Pharmaceutical Manufacturing | Clearview [cvma.com.au]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Pharmaceutical Drug Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 12. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
